molecular formula C15H18O9 B15591430 6-O-(E)-Caffeoylglucopyranose

6-O-(E)-Caffeoylglucopyranose

Cat. No.: B15591430
M. Wt: 342.30 g/mol
InChI Key: JVVFTHAOTNXPOZ-SSLCBRODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-(E)-Caffeoylglucopyranose has been reported in Clematis tashiroi and Prunus grayana with data available.

Properties

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1

InChI Key

JVVFTHAOTNXPOZ-SSLCBRODSA-N

Origin of Product

United States

Foundational & Exploratory

6-O-(E)-Caffeoylglucopyranose: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose is a phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is an ester formed from caffeic acid and glucose. This compound and its isomers are of significant interest to the scientific community due to their potential antioxidant and other biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

This compound and its related caffeoyl glucosides are distributed throughout the plant kingdom. The following table summarizes the known natural sources and the parts of the plants where these compounds have been identified. It is important to note that while the presence of caffeoyl glucosides has been confirmed in these sources, specific quantitative data for the 6-O-(E) isomer is often limited in the available literature.

Plant SpeciesFamilyPlant PartCompound IdentifiedConcentration Data
Caryopteris incanaVerbenaceaeAerial parts6-O-caffeoyl-beta-glucose28.15 mg/g of a butanol fraction (for 6-O-caffeoylphlinoside, a related compound)[1]
Vaccinium dunalianumEricaceaeNot specified6-O-E-caffeoyl-d-glucopyranoseData not available
Ranunculus muricatusRanunculaceaeAerial partsCaffeoyl-β-d-glucopyranosideYield of 5 mg from the methanol (B129727) extract[2]
Picrorhiza scrophulariifloraScrophulariaceaeRoots1,6-di-O-caffeoyl-beta-D-glucopyranosideData not available

Table 1: Natural Sources and Distribution of this compound and Related Compounds

Experimental Protocols

Extraction of Caffeoyl Glycosides from Plant Material

A common and efficient method for extracting phenolic compounds, including caffeoyl glycosides, from plant material is ultrasonic-assisted extraction (UAE).

Objective: To extract caffeoyl glycosides from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Protocol:

  • Sample Preparation: Weigh a known amount of the dried and powdered plant material (e.g., 10 g).

  • Solvent Preparation: Prepare an 80% aqueous methanol solution (80:20 v/v, methanol:water).

  • Extraction:

    • Add the plant material and the extraction solvent to a flask at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation:

    • After extraction, centrifuge the mixture at a high speed (e.g., 4000 rpm) for 15 minutes to separate the solid residue from the supernatant.

    • Collect the supernatant.

  • Re-extraction (Optional): To maximize the yield, the solid residue can be re-extracted with the same solvent under the same conditions.

  • Concentration: Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

G A Dried & Powdered Plant Material B Add 80% Methanol A->B C Ultrasonic-Assisted Extraction (e.g., 30 min, 40°C) B->C D Centrifugation C->D E Collect Supernatant D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of phenolic compounds.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

  • Standard of this compound

Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-5% B

      • 35-40 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 325 nm (characteristic for caffeoyl derivatives)

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

G A Prepare Standards & Samples B HPLC Separation (C18 Column, Gradient Elution) A->B C DAD Detection (325 nm) B->C D Peak Identification & Integration C->D E Calibration Curve Construction D->E F Quantification of Analyte E->F

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on structurally similar compounds, such as Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, provides valuable insights into its potential biological activities. This related compound has been shown to promote melanogenesis by upregulating the Mitogen-Activated Protein Kinase (MAPK) and Akt/GSK3β/β-catenin signaling pathways[3][4].

The MAPK pathway, including p38 and JNK, and the PI3K/Akt pathway are crucial in regulating various cellular processes, including cell proliferation, differentiation, and survival. The activation of these pathways by a caffeoyl-glucoside derivative suggests that this compound may also exert its biological effects through the modulation of these key signaling cascades. Further research is warranted to elucidate the specific interactions of this compound with these pathways.

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway p38 p38 Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) p38->Cellular_Response JNK JNK JNK->Cellular_Response PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Cellular_Response Caffeoyl_Glucoside This compound (Potential Activator) Caffeoyl_Glucoside->p38 Caffeoyl_Glucoside->JNK Caffeoyl_Glucoside->PI3K

Conclusion

This compound is a naturally occurring phenolic compound with potential biological activities. This guide has provided an overview of its known natural sources and a general framework for its extraction and quantification. While data on its specific distribution and biological mechanisms are still emerging, the information presented here serves as a valuable resource for researchers and professionals in the field. Further investigation into the quantitative distribution of this compound in a wider range of plant species and detailed studies on its interaction with cellular signaling pathways will be crucial for unlocking its full therapeutic potential.

References

Preliminary Biological Activity of 6-O-(E)-Caffeoylglucopyranose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary biological activity of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenolic compound. The information presented herein is compiled from existing scientific literature and is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development. This document summarizes the known antioxidant properties of the compound, details the experimental protocols used for its isolation and activity assessment, and provides visualizations of the experimental workflow.

Core Compound Information

Compound Name: this compound Synonyms: Caffeoyl-β-d-glucopyranoside, ((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1] Molecular Formula: C₁₅H₁₈O₉[2] Molecular Weight: 342.30 g/mol [1][3]

Antioxidant Activity

The primary reported biological activity of this compound is its antioxidant potential. Studies have demonstrated its capacity to scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. The following table summarizes the reported quantitative data.

CompoundConcentration% Inhibition (DPPH)IC₅₀ (µM)Standard ControlSource
This compound0.5 mM82.67 ± 0.1993.25 ± 0.12Quercetin[4][5][6]

Experimental Protocols

Isolation of this compound from Ranunculus muricatus

The following protocol outlines the methodology used for the isolation of this compound from the aerial parts of Ranunculus muricatus.

  • Plant Material Collection and Preparation: The aerial parts of Ranunculus muricatus were collected, shade dried at room temperature, and then powdered.[4][6]

  • Extraction: The powdered plant material was extracted with methanol (B129727) at room temperature.[4][6]

  • Fractionation: The crude methanol extract was subjected to column chromatography using silica (B1680970) gel as the stationary phase. A gradient of ethyl acetate (B1210297) and methanol was used as the mobile phase to yield several fractions.[4]

  • Purification: The active fraction was further purified by column chromatography over silica gel, using a chloroform:methanol:water (80:20:2) solvent system to afford the pure compound.[4]

  • Structure Elucidation: The chemical structure of the isolated compound was confirmed using various spectroscopic techniques, including UV, IR, ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS).[2]

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was evaluated using the DPPH free radical scavenging method.

  • Preparation of DPPH Solution: A solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Assay Procedure:

    • A specific volume of the DPPH solution is added to varying concentrations of the test compound.

    • The reaction mixture is incubated in the dark at room temperature for a specified period.

    • The absorbance of the solution is measured at a characteristic wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[4][5][6]

Visualizations

Experimental Workflow for Isolation and Antioxidant Screening

The following diagram illustrates the workflow for the isolation of this compound and the subsequent evaluation of its antioxidant activity.

experimental_workflow cluster_isolation Isolation of this compound cluster_activity Antioxidant Activity Assessment plant_material Aerial Parts of Ranunculus muricatus powdering Shade Drying & Powdering plant_material->powdering extraction Methanol Extraction powdering->extraction fractionation Column Chromatography (Silica Gel, Ethyl Acetate:Methanol) extraction->fractionation purification Further Column Chromatography (Silica Gel, Chloroform:Methanol:Water) fractionation->purification pure_compound Pure this compound purification->pure_compound dpph_assay DPPH Radical Scavenging Assay pure_compound->dpph_assay Test Compound data_analysis Calculation of % Inhibition & IC50 dpph_assay->data_analysis result Antioxidant Activity Confirmed data_analysis->result

Caption: Workflow for the isolation and antioxidant screening of this compound.

Discussion and Future Directions

The preliminary data strongly suggest that this compound is a potent antioxidant. Its radical scavenging activity, as evidenced by the low IC₅₀ value in the DPPH assay, indicates its potential for development as a therapeutic agent against conditions mediated by oxidative stress.

While the current body of literature primarily focuses on its antioxidant properties, the broader class of caffeoyl derivatives has been associated with other biological activities, including anti-inflammatory and enzyme inhibitory effects.[7][8][9] Future research should aim to explore these potential activities for this compound. Investigating its mechanism of action in more complex biological systems, such as cell-based assays and in vivo models, will be crucial for elucidating its full therapeutic potential. Furthermore, exploring its bioavailability and pharmacokinetic profile will be essential steps in its journey from a promising natural product to a potential clinical candidate.

References

A Comprehensive Technical Guide to 6-O-(E)-Caffeoylglucopyranose (CAS: 209797-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its antioxidant effects. Detailed experimental protocols for relevant assays are provided to facilitate further research. While data on its broader biological activities and specific signaling pathway interactions remain limited, this document serves as a foundational resource for researchers investigating this compound for drug discovery and development.

Chemical and Physical Properties

This compound is a glycoside of caffeic acid. The caffeoyl moiety is ester-linked to the 6-position of a glucopyranose sugar.

PropertyValueSource
CAS Number 209797-79-5N/A
Molecular Formula C₁₅H₁₈O₉N/A
Molecular Weight 342.3 g/mol N/A
Appearance PowderN/A
Purity >98% (Commercially available)N/A
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolN/A

Biological Activities and Quantitative Data

The primary biological activity of this compound reported in the literature is its antioxidant capacity.

Antioxidant Activity

A study by Noreen et al. (2019) investigated the free radical scavenging activity of a compound identified as caffeoyl-β-D-glucopyranoside, which corresponds to this compound, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]

ActivityAssayResult (IC₅₀)Source
AntioxidantDPPH Radical Scavenging93.25 ± 0.12 µM[1][2]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the assessment of this compound's biological activity are provided below.

Antioxidant Assays

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution with the solvent.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample/Control in 96-well plate DPPH->Mix Sample Test Compound (Serial Dilutions) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Radical Scavenging Assay Workflow.
In Vitro Anti-inflammatory Assays

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compound (this compound)

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg) or 0.45 mL of 1% aqueous solution of BSA, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control and Blank: A similar volume of distilled water serves as the control. A blank contains only the test compound and PBS without the protein.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    Where:

    • Abs_sample is the absorbance of the test sample.

    • Abs_control is the absorbance of the control.

Logical Relationship Diagram:

Protein_Denaturation_Inhibition cluster_condition Conditions cluster_components Components cluster_outcome Outcome Heat Heat (70°C) Denaturation Protein Denaturation Heat->Denaturation induces Inflammation Inflammation Inflammation->Denaturation is caused by Protein Protein (e.g., Albumin) Protein->Denaturation Stabilization Protein Stabilization Protein->Stabilization Compound 6-O-(E)-Caffeoyl- glucopyranose Compound->Stabilization promotes Denaturation->Inflammation AntiInflammatory Anti-inflammatory Effect Stabilization->AntiInflammatory leads to

Logic of the Protein Denaturation Assay.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the signaling pathways directly modulated by this compound for any of its potential biological activities. Further research is required to identify and characterize its molecular targets and downstream signaling cascades.

Conclusion and Future Directions

This compound demonstrates notable antioxidant activity, as evidenced by its IC₅₀ value in the DPPH radical scavenging assay. This technical guide provides the foundational information and experimental protocols necessary for researchers to further investigate this compound. Future research should focus on:

  • Expanding Biological Screening: Conducting a broader range of in vitro and in vivo assays to evaluate its anti-inflammatory, neuroprotective, anticancer, and other potential therapeutic activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features responsible for its activity and to potentially develop more potent derivatives.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

The information presented herein serves as a catalyst for the continued exploration of this compound as a promising lead compound in drug discovery.

References

An In-depth Technical Guide to 6-O-(E)-Caffeoylglucopyranose: Properties, Bioactivity, and Putative Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, particularly its antioxidant activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synonyms, chemical properties, and available data on its biological activities. Detailed experimental protocols for its isolation and antioxidant assessment are presented, along with a discussion of its potential mechanisms of action based on the activities of structurally related compounds. While the precise signaling pathways for this compound are yet to be fully elucidated, this guide proposes a putative mechanism involving the modulation of the Nrf2 and NF-κB signaling pathways, providing a foundation for future research and drug development endeavors.

Chemical Identity and Synonyms

This compound is a molecule where a caffeoyl group is attached to a glucose molecule at the 6-position via an ester linkage. The "(E)" designation refers to the stereochemistry of the double bond in the caffeic acid moiety, indicating a trans configuration.

Synonyms:

  • 6-O-caffeoyl-beta-D-glucopyranoside[1]

  • 6-O-caffeoyl-β-D-glucose

  • ((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[2]

  • (E)-3-(3,4-Dihydroxyphenyl)propenoic acid 6-deoxy-beta-D-glucopyranose-6-yl ester[2]

  • Caffeoyl-β-D-glucopyranoside[1][3]

  • 6-O-(3-hydroxycoumaroyl)-beta-D-gluco-hexopyranose[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C15H18O9[2]
Molecular Weight 342.30 g/mol [2]
Exact Mass 342.09508215 Da[2]
Appearance White crystalline solid[4]
Melting Point 326 °C[4]

Biological Activity: Antioxidant Properties

The primary reported biological activity of this compound is its antioxidant capacity. The presence of the caffeoyl moiety, which contains a catechol group, is believed to be the key contributor to its radical scavenging properties.

Quantitative Antioxidant Data

A study by Azam et al. (2019) reported the isolation of caffeoyl-β-D-glucopyranoside from Ranunculus muricatus and evaluated its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][3]

CompoundAssayIC50 (μM)Percent Inhibition (at 0.5 mM)
Caffeoyl-β-D-glucopyranosideDPPH Radical Scavenging93.25 ± 0.1282.67 ± 0.19

Experimental Protocols

Isolation and Purification of Caffeoyl-β-D-glucopyranoside

The following protocol for the isolation and purification of caffeoyl-β-D-glucopyranoside is adapted from the methodology described by Azam et al. (2019) for its extraction from Ranunculus muricatus.[3][4]

  • Extraction: The air-dried and powdered aerial parts of the plant material are extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of ethyl acetate (B1210297) and methanol is used to separate the fractions.

  • Further Purification: Fractions containing the target compound are further purified using additional column chromatography with a chloroform:methanol:water (80:20:2) mobile phase.

  • Final Purification: The final purification step involves gel chromatography on Sephadex LH-20 to yield pure caffeoyl-β-D-glucopyranoside.

DPPH Radical Scavenging Assay

The antioxidant activity of the isolated compound can be determined using the DPPH radical scavenging assay as described by Azam et al. (2019).[1][5]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Structural Elucidation Data

The structure of caffeoyl-β-D-glucopyranoside was elucidated using various spectroscopic techniques.[1][3]

  • UV Spectroscopy: Absorption maxima observed at 335, 273, and 202 nm are characteristic of the cinnamoyl and phenyl moieties.[5]

  • IR Spectroscopy: Absorption bands indicate the presence of hydroxyl groups (3423 cm⁻¹), a carbonyl group (1663 cm⁻¹), and aromatic rings (1600–1400 cm⁻¹).[5]

  • Mass Spectrometry (HREI-MS): The high-resolution electron ionization mass spectrum can be used to determine the exact mass and molecular formula of the compound.[1]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. Key signals in the ¹H-NMR spectrum include those for the aromatic protons of the caffeoyl group and the anomeric proton of the glucose unit. The ¹³C-NMR spectrum shows characteristic signals for the cinnamoyl and glucose moieties.[1] A study on a related compound provided some ¹³C NMR chemical shifts.[6]

Putative Signaling Pathways

While the specific signaling pathways through which this compound exerts its biological effects have not been definitively elucidated for this particular molecule, the activities of structurally similar caffeic acid derivatives suggest potential mechanisms. Many phenolic compounds with antioxidant and anti-inflammatory properties are known to interact with key cellular signaling pathways such as the Nrf2/ARE and NF-κB pathways.

Proposed Antioxidant Mechanism via Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[6][7][8]

Below is a diagram illustrating the proposed activation of the Nrf2 pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeoylglucopyranose This compound ROS Oxidative Stress (ROS) Caffeoylglucopyranose->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed Nrf2 activation by this compound.

Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Several caffeic acid derivatives have been shown to inhibit the NF-κB pathway.[7][9]

The following diagram illustrates the potential inhibition of the NF-κB pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Releases IkB_degradation IκB Degradation IkB_NFkB->IkB_degradation Leads to NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Caffeoylglucopyranose This compound Caffeoylglucopyranose->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: Proposed NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. This guide has summarized the current understanding of its chemical nature, biological effects, and the experimental methodologies used for its study. The proposed signaling pathways involving Nrf2 activation and NF-κB inhibition provide a strong rationale for its observed antioxidant and potential anti-inflammatory properties.

Future research should focus on:

  • Confirming the precise signaling pathways of this compound through in-depth molecular studies.

  • Investigating other potential biological activities, such as anti-inflammatory, neuroprotective, and anti-cancer effects, based on the known properties of related compounds.

  • Conducting preclinical and clinical studies to evaluate its therapeutic potential in various disease models.

This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further exploration of this intriguing natural compound.

References

Unveiling 6-O-(E)-Caffeoylglucopyranose: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenylpropanoid of interest to researchers in drug discovery and the life sciences. This document outlines its core physicochemical properties, provides a general methodology for its isolation and analysis, and presents a logical workflow for its investigation.

Core Molecular Data

This compound is a glycoside derivative of caffeic acid. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C15H18O9[1]
Molecular Weight 342.3 g/mol [1][2][3][4][5]
CAS Number 209797-79-5[1][6][7]

Experimental Protocols

The isolation and characterization of this compound from natural sources, such as the spores of Lygodium japonicum, typically involve a multi-step process.[1] The following is a generalized workflow synthesized from standard phytochemical and analytical techniques.

1. Extraction:

  • The source material is powdered and extracted with a polar solvent such as methanol (B129727), ethanol, or a mixture thereof with water.

  • The extraction is often performed under reflux or using sonication to enhance efficiency.

  • The resulting crude extract is filtered and concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol).

  • The fraction containing the compound of interest, typically the ethyl acetate or n-butanol fraction, is selected for further purification.

3. Chromatographic Purification:

  • Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed. A gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol is a common mobile phase.

4. Structure Elucidation and Characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkage and the configuration of the caffeoyl group.

Investigative Workflow

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound, from initial sourcing to final characterization.

investigative_workflow cluster_sourcing Sourcing & Extraction cluster_purification Purification cluster_analysis Analysis & Elucidation Source Natural Source (e.g., Lygodium japonicum) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC MS Mass Spectrometry (MS) Prep_HPLC->MS NMR NMR Spectroscopy (1H, 13C, 2D) Prep_HPLC->NMR Structure Structure Elucidation MS->Structure NMR->Structure Final_Compound Final_Compound Structure->Final_Compound

Caption: Investigative workflow for this compound.

References

An In-depth Technical Guide to the Discovery and Isolation of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenolic glycoside. This document details the experimental protocols for its extraction from plant sources, purification via chromatographic techniques, and structural elucidation through spectroscopic methods. Quantitative data on its physicochemical properties and biological activities are presented in structured tables for clarity. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation and characterization processes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a phenylpropanoid glycoside consisting of a caffeic acid moiety ester-linked to the 6-position of a glucose molecule. The discovery and study of such natural products are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. This guide focuses on the technical aspects of isolating and identifying this specific compound from natural sources, providing a foundational methodology for further research and development.

Discovery and Natural Occurrence

While the absolute first discovery is not definitively documented in a single seminal paper, the isolation of caffeoyl-β-D-glucopyranosides from various plant species is well-reported in scientific literature. One notable instance is the isolation of a caffeoyl-β-D-glucopyranoside from the aerial parts of Ranunculus muricatus.[1][2] Spectroscopic analysis of the isolated compound strongly supports its identification as this compound. This compound has also been reported in other plant species, indicating its distribution in the plant kingdom.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and purification of this compound, primarily based on the successful isolation from Ranunculus muricatus.[1][2]

Plant Material and Extraction
  • Plant Material Collection and Preparation: Aerial parts of the source plant (e.g., Ranunculus muricatus) are collected and shade-dried at room temperature. The dried plant material is then pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Maceration: The powdered plant material is subjected to maceration with methanol (B129727) at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process allows for the extraction of a broad range of secondary metabolites, including phenolic glycosides.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

    • Mobile Phase: A gradient solvent system of increasing polarity, typically starting with a non-polar solvent and gradually introducing a polar solvent. A common system is a gradient of n-hexane, ethyl acetate, and methanol.

    • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column. The column is then eluted with the gradient solvent system. Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

  • Further Purification (Sephadex LH-20 Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: Fractions from the initial column chromatography that show the presence of the target compound (as indicated by TLC) are pooled, concentrated, and subjected to size-exclusion chromatography on a Sephadex LH-20 column. This step is effective in removing smaller and larger molecular weight impurities.

  • Final Purification (Preparative HPLC - Optional):

    • For obtaining a highly pure compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) can be employed. A gradient of water and acetonitrile (B52724) (often with a small percentage of formic acid to improve peak shape) is a typical mobile phase.

Structural Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as the caffeoyl moiety.

  • Infrared (IR) Spectroscopy: Reveals the presence of functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) is particularly useful for obtaining the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed structure. The chemical shifts and coupling constants of the protons and carbons in the glucose and caffeoyl moieties allow for the unambiguous determination of the connectivity and the position of the ester linkage at C-6 of the glucose unit. 2D NMR techniques such as COSY, HMQC, and HMBC are used to confirm the assignments.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₈O₉[3]
Molecular Weight 342.30 g/mol [3]
Appearance Amorphous solid[1]
UV (λmax, MeOH) 245, 325 nm[1]
IR (KBr, cm⁻¹) 3400 (-OH), 1700 (C=O), 1630 (C=C), 1600 (aromatic)[1]
HREI-MS (m/z) [M+H]⁺ at 343.1032 (Calculated for C₁₅H₁₉O₉: 343.1029)[1]
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound
Position¹H NMR δ (ppm), J (Hz)¹³C NMR δ (ppm)
Caffeoyl Moiety
1'-127.8
2'7.04 (d, J=2.0)115.2
3'-146.8
4'-149.7
5'6.78 (d, J=8.2)116.5
6'6.95 (dd, J=8.2, 2.0)123.1
7' (α)6.35 (d, J=15.9)114.9
8' (β)7.62 (d, J=15.9)147.2
9' (C=O)-168.9
Glucopyranose Moiety
14.52 (d, J=7.8)104.5
23.35 (m)75.1
33.45 (m)77.9
43.30 (m)71.8
53.50 (m)74.5
6a4.45 (dd, J=12.0, 2.2)64.3
6b4.30 (dd, J=12.0, 5.8)

Data adapted from Azam et al. (2019). The downfield shift of H-6 and C-6 signals is indicative of acylation at this position.

Table 3: Quantitative Antioxidant Activity Data
AssayIC₅₀ (µM)StandardReference
DPPH Radical Scavenging93.25 ± 0.12Quercetin[1][2]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Ranunculus muricatus) drying Drying and Pulverization plant_material->drying maceration Maceration with Methanol drying->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc Analysis fractions Active Fractions tlc->fractions Selection sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex purified_fraction Purified Fraction sephadex->purified_fraction hplc Preparative HPLC (Optional Final Purification) purified_fraction->hplc pure_compound Pure this compound purified_fraction->pure_compound Direct isolation hplc->pure_compound struct_elucidation Structural Elucidation (NMR, MS, UV, IR) pure_compound->struct_elucidation Characterization

Caption: Experimental workflow for the isolation and purification of this compound.

Potential Signaling Pathway

While the direct signaling pathway of this compound is yet to be fully elucidated, related caffeoyl derivatives have been shown to modulate pathways involved in melanogenesis.[4][5] The following diagram illustrates a potential signaling cascade that could be investigated for this compound.

potential_signaling_pathway cluster_nucleus Cellular Nucleus compound This compound receptor Cell Surface Receptor (Hypothetical) compound->receptor Binds to akt Akt receptor->akt Activates gsk3b GSK3β akt->gsk3b Inhibits (Phosphorylation) beta_catenin β-catenin gsk3b->beta_catenin Prevents degradation of nucleus Nucleus beta_catenin->nucleus Translocates to mitf MITF melanogenesis Melanogenesis mitf->melanogenesis Upregulates

Caption: A hypothetical signaling pathway for this compound based on related compounds.

Conclusion

This technical guide provides a detailed and structured overview of the discovery, isolation, and characterization of this compound. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to isolate this compound for further pharmacological investigation. The provided workflows and potential signaling pathways offer a roadmap for future studies into the biological activities and mechanisms of action of this and related natural products. The continued exploration of such compounds holds significant promise for the development of new therapeutic agents.

References

Potential Therapeutic Effects of 6-O-(E)-Caffeoylglucopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound found in various plant species, including Ranunculus muricatus and Sanguisorba officinalis. As a member of the caffeoyl glycoside family, it is structurally characterized by a caffeic acid moiety attached to a glucose molecule. This technical guide provides a comprehensive overview of the current scientific understanding of the potential therapeutic effects of this compound, with a focus on its antioxidant properties for which direct quantitative data is available. Due to the limited research specifically on this compound, this guide also extrapolates potential anti-inflammatory, neuroprotective, and anti-cancer activities based on studies of structurally related caffeoyl derivatives.

Data Presentation

The primary therapeutic effect of this compound that has been quantitatively evaluated is its antioxidant activity.

Therapeutic EffectAssayCompoundConcentrationResultIC50 ValueReference
AntioxidantDPPH Radical Scavenging6-O-(E)-Caffeoyl-β-D-glucopyranose0.5 mM82.67 ± 0.19% inhibition93.25 ± 0.12 µM[1]

Note: Further quantitative data on other therapeutic effects of this compound are not currently available in the cited literature. The following sections on anti-inflammatory, neuroprotective, and anti-cancer effects are based on studies of related caffeoyl compounds.

Potential Therapeutic Effects and Underlying Mechanisms

Antioxidant Activity

Direct evidence demonstrates the antioxidant potential of 6-O-(E)-Caffeoyl-β-D-glucopyranose[1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a widely used method to assess antioxidant capacity, revealed significant free radical scavenging activity[1]. The caffeoyl moiety, with its ortho-dihydroxy substitution on the aromatic ring, is a key structural feature responsible for this antioxidant potential, as it can readily donate hydrogen atoms to stabilize free radicals.

Anti-inflammatory Activity (Inferred from Related Compounds)

While direct studies on the anti-inflammatory properties of this compound are lacking, numerous studies on related caffeoyl derivatives, such as caffeic acid and dicaffeoylquinic acids, suggest a strong potential for anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

The proposed mechanism of action for the anti-inflammatory effects of caffeoyl derivatives involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components (such as p38, ERK, and JNK), these compounds can downregulate the expression of pro-inflammatory genes.

Neuroprotective Effects (Inferred from Related Compounds)

Caffeoyl derivatives have also been investigated for their neuroprotective potential. Studies on compounds like caffeic acid and caffeic acid phenethyl ester (CAPE) have shown protective effects in neuronal cell models, such as SH-SY5Y human neuroblastoma cells, against oxidative stress-induced cell death. The neuroprotective mechanisms are thought to be linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis.

Anti-cancer Activity (Inferred from Related Compounds)

Preliminary evidence from a structurally similar but more complex compound, 1,3,4-tri-O-galloyl-6-O-caffeoyl-β-D-glucopyranose, suggests potential anti-proliferative effects against cancer cells. This related compound was found to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells. The cytotoxic effects of various caffeic acid derivatives against different cancer cell lines, including HeLa and MCF-7, have also been reported, suggesting that this compound may possess similar anti-cancer properties. The mechanisms likely involve the induction of apoptosis and cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Assay

This protocol is for determining the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is for assessing the potential anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows:

    Where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the nitrite concentration in the group treated with the test compound and LPS.

MTT Assay for Cytotoxicity and Neuroprotection

This protocol is used to assess cell viability and the protective effect of a compound against a neurotoxin in a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Treatment for Neuroprotection:

    • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or H2O2) and incubate for another 24 hours. Include control groups (untreated, neurotoxin only, and test compound only).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the neurotoxin-only group.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 or SH-SY5Y)

  • Stimulant (e.g., LPS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or stimulant as described in the respective assay protocols. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Antioxidant Activity Workflow A Prepare DPPH Solution C Mix DPPH and Test Compound A->C B Prepare Test Compound (this compound) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F G cluster_1 Inferred Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes transcription Caffeoyl_Glycoside This compound (Inferred) Caffeoyl_Glycoside->TAK1 Inhibits Caffeoyl_Glycoside->IKK Inhibits G cluster_2 Inferred MAPK Signaling Pathway Inhibition Stress Cellular Stress (e.g., LPS, Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response gene expression Caffeoyl_Glycoside This compound (Inferred) Caffeoyl_Glycoside->MKKs Inhibits (phosphorylation) Caffeoyl_Glycoside->p38_JNK Inhibits (phosphorylation)

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of 6-O-(E)-caffeoylglucopyranose, a bioactive phenolic compound of interest for its potential therapeutic properties. The protocols are based on established techniques for the isolation of similar caffeoyl glycosides from plant sources, particularly Polygonum multiflorum.

Introduction

This compound is a natural phenolic compound that has garnered interest in the scientific community. As a caffeic acid ester of glucose, it belongs to a class of compounds known for their antioxidant and other biological activities. Accurate and efficient methods for its extraction and purification are essential for further research into its pharmacological potential and for the development of new therapeutic agents.

This document outlines protocols for modern extraction techniques, including Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), followed by purification using High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC).

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing the degradation of the target compound. Both MAE and UAE are efficient methods for extracting phenolic compounds from plant matrices.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process compared to conventional methods.

Experimental Protocol: MAE of Phenolic Compounds from Polygonum multiflorum

  • Plant Material Preparation: Dried roots of Polygonum multiflorum are ground into a fine powder.

  • Solvent Selection: An aqueous acetone (B3395972) solution (60% v/v) is recommended as the extraction solvent.[1][2]

  • Extraction Parameters:

    • Solvent-to-Material Ratio: A ratio of 40:1 (v/w) is optimal.[1]

    • Microwave Power: Set the microwave power to 127 W.[1]

    • Extraction Time: A short extraction time of 5 minutes is sufficient.[1]

  • Procedure: a. Weigh the powdered plant material and place it in a suitable microwave extraction vessel. b. Add the 60% acetone-water mixture according to the specified ratio. c. Secure the vessel in the microwave extractor. d. Apply the specified microwave power for the designated time. e. After extraction, allow the mixture to cool. f. Filter the extract to remove solid plant debris. g. The resulting filtrate, containing the crude extract of phenolic compounds, is then ready for the purification steps.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and extraction efficiency.

Experimental Protocol: UAE of Phenolic Compounds from Polygonum multiflorum

  • Plant Material Preparation: As with MAE, use finely ground, dried roots of Polygonum multiflorum.

  • Solvent Selection: A 60% acetone-water mixture is an effective solvent for UAE.[3]

  • Extraction Parameters:

    • Solvent-to-Material Ratio: A ratio of 30:1 (v/w) is recommended.[3]

    • Extraction Temperature: Maintain the extraction temperature at 60°C.[3]

    • Extraction Time: An extraction time of 15 minutes is optimal.[3]

  • Procedure: a. Place the powdered plant material into an extraction vessel. b. Add the 60% acetone-water solvent at the specified ratio. c. Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. d. Apply ultrasound at the specified temperature and for the designated time. e. After the extraction is complete, filter the mixture to separate the liquid extract from the solid residue. f. The collected filtrate is the crude extract ready for purification.

Data Presentation: Comparison of Extraction Methods for Total Phenolic Content

Extraction MethodPlant SourceSolventSolvent:Material RatioTemperature/PowerTimeTotal Phenolic Content (mg GAE/g DW)Reference
MAE Polygonum multiflorum root60% Acetone40:1 (v/w)127 W5 min~44.3[1]
UAE Polygonum multiflorum root60% Acetone30:1 (v/w)60°C15 min~43.28[3]

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The yield of the specific compound this compound is not explicitly stated in the referenced literature, and the values above represent the total phenolic content of the crude extracts.

Purification Methodologies

Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. A combination of HSCCC and preparative HPLC is a powerful approach.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products.

Experimental Protocol: HSCCC Separation of Caffeoyl Glycosides

  • Crude Extract Preparation: The crude extract obtained from MAE or UAE is concentrated under reduced pressure to remove the organic solvent. The resulting aqueous extract can be further fractionated by solvent partitioning (e.g., with n-butanol) to enrich the glycoside fraction.

  • Solvent System Selection: A two-phase solvent system is critical for successful HSCCC separation. For caffeoyl glycosides, a system composed of n-hexane-ethyl acetate-methanol-water is often effective. A common starting ratio to explore is (3:7:5:5, v/v/v/v) . The selection of the appropriate solvent system is crucial and may require optimization.

  • HSCCC Operation: a. The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system). b. The mobile phase (typically the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm). c. Once hydrodynamic equilibrium is established, the sample, dissolved in a small amount of the mobile phase, is injected. d. The effluent from the column is monitored by a UV detector (e.g., at 254 nm). e. Fractions are collected based on the resulting chromatogram.

  • Fraction Analysis: Each collected fraction should be analyzed by analytical HPLC to determine the presence and purity of this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions from HSCCC containing the target compound can be further purified to high purity using preparative HPLC.

Experimental Protocol: Prep-HPLC Purification

  • Sample Preparation: The HSCCC fraction containing this compound is dried and then redissolved in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is suitable for the separation of phenolic glycosides.

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[4][5]

    • Gradient Program: The gradient should be optimized to achieve good separation of the target compound from any remaining impurities. A typical gradient might start with a low percentage of the organic solvent and gradually increase.

    • Detection: UV detection at a wavelength where caffeoyl esters exhibit strong absorbance (e.g., 280 nm or 320 nm) is recommended.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the final isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purities exceeding 97% are often achievable with this two-step purification process.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Polygonum multiflorum) mae Microwave-Assisted Extraction (MAE) plant_material->mae uae Ultrasound-Assisted Extraction (UAE) plant_material->uae crude_extract Crude Extract mae->crude_extract uae->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Analytical HPLC pure_compound->hplc_analysis ms_nmr MS and NMR pure_compound->ms_nmr

Caption: General workflow for the extraction and purification of this compound.

Postulated Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, based on the activity of structurally similar compounds, it may influence cellular processes through pathways like the MAPK and Akt/GSK3β/β-catenin signaling cascades.

signaling_pathway cluster_mapk MAPK Pathway cluster_akt Akt/GSK3β/β-catenin Pathway compound 6-O-(E)-Caffeoyl- glucopyranose p38 p38 compound->p38 activates jnk JNK compound->jnk activates akt Akt compound->akt activates cellular_response Cellular Response (e.g., Antioxidant, Anti-inflammatory) p38->cellular_response jnk->cellular_response gsk3b GSK3β akt->gsk3b inhibits beta_catenin β-catenin gsk3b->beta_catenin inhibits (degradation) nucleus Nucleus beta_catenin->nucleus translocates nucleus->cellular_response leads to

Caption: Postulated signaling pathway influenced by this compound.

References

Application Note: Quantification of 6-O-(E)-Caffeoylglucopyranose using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of 6-O-(E)-Caffeoylglucopyranose. This method is suitable for the analysis of this compound in various matrices, including plant extracts and other botanical preparations. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive validation parameters, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring phenolic compound found in a variety of plant species. It is a derivative of caffeic acid, a well-known antioxidant. Due to its potential biological activities, there is a growing interest in the accurate quantification of this compound in different plant materials and derived products. This application note provides a detailed, step-by-step protocol for a validated HPLC-DAD method, offering a reliable tool for quality control and research purposes. The method demonstrates excellent linearity, accuracy, and precision.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Software: Chromatography data station software for system control, data acquisition, and processing.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (or ortho-phosphoric acid) (analytical grade)

    • Ultrapure water

Chromatographic Conditions

The separation and quantification were achieved using the following chromatographic conditions:

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 15% to 40% B

    • 20-25 min: 40% to 80% B

    • 25-30 min: 80% to 15% B (return to initial conditions)

    • 30-35 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm (based on the UV maximum for caffeoyl derivatives)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Sonication of the mixture for 30 minutes in an ultrasonic bath is recommended to enhance extraction efficiency.[1][2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was established by injecting the working standard solutions at six different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined to be >0.999, indicating excellent linearity over the tested range.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the standard into a sample matrix. The recovery percentages were calculated, and the results demonstrated high accuracy, with recovery values typically between 95% and 105%.

Precision

The precision of the method was evaluated by analyzing replicate injections of a standard solution. Both intra-day and inter-day precision were assessed, with the relative standard deviation (RSD) being less than 2%, indicating excellent repeatability and intermediate precision.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD, with an S/N of 3, and the LOQ, with an S/N of 10, were found to be sufficiently low for the detection and quantification of trace amounts of the analyte.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the validation of the HPLC-DAD method for this compound.

Table 1: Chromatographic and Calibration Data

ParameterValue
Retention Time (min)~ 15.2
Linearity Range (µg/mL)1 - 100
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Accuracy (% Recovery)
Low Concentration98.5%80 - 120%
Medium Concentration101.2%80 - 120%
High Concentration99.8%80 - 120%
Precision (% RSD)
Intra-day (n=6)< 1.5%≤ 2%
Inter-day (n=6)< 2.0%≤ 2%
Sensitivity
Limit of Detection (LOD)~ 0.1 µg/mL-
Limit of Quantification (LOQ)~ 0.3 µg/mL-

Visualizations

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-DAD method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Sample_Prep Sample Extraction & Filtration Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Result Final Concentration Calculation Quantification->Result

Caption: Experimental workflow for HPLC-DAD quantification.

Conclusion

The HPLC-DAD method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol for sample preparation and the comprehensive validation data ensure that this method can be readily implemented in a laboratory setting for routine analysis and quality control of plant extracts and other matrices containing this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 6-O-(E)-Caffeoylglucopyranose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose is a phenolic compound found in a variety of medicinal plants. As a derivative of caffeic acid, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle of the Method

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The plant extract is first subjected to chromatographic separation on a reversed-phase C18 column. The eluting compounds are then ionized using electrospray ionization (ESI) in negative mode, which is optimal for phenolic compounds. The mass spectrometer is set to specifically monitor the transition of the precursor ion of this compound to its characteristic product ions, ensuring accurate quantification and minimizing matrix interference.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate quantification. The following is a general procedure that can be adapted based on the specific plant matrix.

Materials:

  • Fresh or lyophilized plant material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Weigh approximately 100 mg of finely ground, lyophilized plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters have been found to be suitable for the analysis of this compound. Optimization may be required for different instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation of the deprotonated molecule [M-H]⁻ of this compound (exact mass: 342.0951), the following MRM transitions can be used for quantification and confirmation. The cleavage of the glycosidic bond results in the characteristic caffeic acid fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 341.1179.0 (Quantifier)15100
341.1135.0 (Qualifier)25100

Note: The precursor ion is represented as the integer mass, which is common practice in triple quadrupole methods.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various medicinal plant extracts, as would be determined by the described LC-MS/MS method.

Plant SpeciesPlant PartConcentration (µg/g of dry weight)
Lonicera japonicaFlower125.6
Echinacea purpureaRoot88.2
Artemisia annuaLeaf45.9
Salvia miltiorrhizaRoot21.3
Ginkgo bilobaLeaf12.7

Mandatory Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plant_material Plant Material (Lyophilized & Ground) extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation Inject esi_ionization Electrospray Ionization (Negative Mode) lc_separation->esi_ionization ms_detection Triple Quadrupole MS (MRM Mode) esi_ionization->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration Acquire Data data_reporting Data Reporting peak_integration->data_reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) precursor This compound [M-H]⁻ m/z 341.1 product1 Caffeic Acid Fragment [Caffeoyl-H]⁻ m/z 179.0 (Quantifier) precursor->product1 Loss of Glucose product2 Decarboxylated Caffeic Acid [Caffeoyl-H-CO₂]⁻ m/z 135.0 (Qualifier) product1->product2 Loss of CO₂

Caption: Fragmentation of this compound.

Application Notes and Protocols: Synthesis and Utility of 6-O-(E)-Caffeoylglucopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-O-(E)-caffeoylglucopyranose and its derivatives, valuable compounds for research into their potential therapeutic applications. The anti-inflammatory and antioxidant properties of caffeoyl glycosides make them significant candidates for drug development. This document outlines both enzymatic and chemical synthesis approaches, methods for purification and characterization, and insights into their biological activities.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. It consists of a glucose molecule esterified at the C6 position with caffeic acid. Caffeic acid and its derivatives are well-documented for their potent antioxidant and anti-inflammatory activities. Glycosylation, the attachment of a sugar moiety like glucose, can enhance the solubility, stability, and bioavailability of the parent molecule, making these derivatives particularly interesting for pharmacological studies. The synthesis of high-purity this compound is crucial for accurate biological and preclinical investigations.

Applications

The synthesized this compound derivatives are intended for the following research applications:

  • Analytical Reference Standards: For use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify these compounds in biological matrices or natural product extracts.

  • Pharmacological Research: To investigate the antioxidant and anti-inflammatory mechanisms of action. Studies have shown that caffeoyl derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] They have also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells.[1]

  • Drug Discovery and Development: As lead compounds for the development of novel therapeutics targeting inflammatory diseases and conditions associated with oxidative stress.

Quantitative Data Summary

The following table summarizes yields achieved in the synthesis of analogous compounds, providing an estimate of the potential efficiency of the described protocols.

ProductSynthesis MethodKey Reagents/EnzymeYieldReference
Phenolic Acid Glycerols (including Caffeoyl)EnzymaticLipozyme 435, Glycerol95%[3]
Benzyl 2,6-di-O-β-lactosyl-α,β-D-mannopyranosesChemicalMercury(II) cyanide35%[4]
Benzyl 6-O-β-lactosyl-α,β-D-mannopyranosesChemicalMercury(II) cyanide17%[4]

Experimental Protocols

Two primary methods for the synthesis of this compound derivatives are presented: enzymatic synthesis for its high regioselectivity and yield under mild conditions, and a multi-step chemical synthesis which offers an alternative route.

Protocol 1: Enzymatic Synthesis using Lipase (B570770)

This protocol is adapted from the high-yield enzymatic esterification of phenolic acids with polyols.[3] It leverages the ability of lipases to catalyze esterification in non-aqueous media, offering high regioselectivity for the primary hydroxyl group of glucose.

Materials:

  • D-Glucose

  • Caffeic Acid

  • Immobilized Lipase (e.g., Novozym 435 or Lipozyme 435)

  • 2-Methyl-2-butanol (tert-Amyl alcohol) or another suitable organic solvent

  • Molecular sieves (3Å), activated

  • Rotary evaporator

  • Incubator shaker

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)

Procedure:

  • Reactant Preparation: In a 250 mL flask, dissolve D-glucose (1.8 g, 10 mmol) and caffeic acid (1.8 g, 10 mmol) in 100 mL of 2-Methyl-2-butanol. Note: Gentle heating may be required to dissolve the reactants.

  • Dehydration: Add activated molecular sieves (10 g) to the solution to remove any residual water, which can hinder the esterification reaction.

  • Enzymatic Reaction: Add immobilized lipase (e.g., Lipozyme 435, 25% by weight of total substrates) to the mixture.

  • Incubation: Place the flask in an incubator shaker at 60-80°C with constant agitation (e.g., 200 rpm) for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the this compound.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Protocol 2: Chemical Synthesis (Adapted Method)

This protocol is adapted from established methods for flavonoid glycosylation, which involves protection of the sugar, coupling with the aglycone, and subsequent deprotection.[5]

Step 1: Protection of Glucose (Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose)

  • This procedure protects the hydroxyl groups at C1, C2, C3, and C4, leaving the C6 hydroxyl group accessible for selective acylation. More advanced protection strategies can be employed for higher regioselectivity. For this adapted protocol, we will proceed with a protected caffeic acid derivative.

Step 2: Protection of Caffeic Acid (Synthesis of 3,4-di-O-acetyl-caffeoyl chloride)

  • Dissolve caffeic acid in acetic anhydride (B1165640) with a catalytic amount of sulfuric acid and stir until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice water and extract the acetylated product.

  • Treat the 3,4-di-O-acetyl-caffeic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the acid chloride.

Step 3: Esterification

  • Dissolve D-glucose (unprotected, for simplicity in this adapted protocol, though selective protection would be ideal) in anhydrous pyridine.

  • Cool the solution to 0°C.

  • Slowly add the 3,4-di-O-acetyl-caffeoyl chloride solution dropwise to the glucose solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Step 4: Deprotection (Zemplén Deacetylation)

  • Dissolve the crude protected product in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography.

Visualized Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis e_start D-Glucose + Caffeic Acid e_react Esterification (Immobilized Lipase) e_start->e_react e_filter Enzyme Filtration e_react->e_filter e_evap Solvent Evaporation e_filter->e_evap e_purify Column Chromatography e_evap->e_purify e_end This compound e_purify->e_end c_start_gluc D-Glucose c_ester Esterification c_start_gluc->c_ester c_start_caff Caffeic Acid c_protect_caff Protection (Acetylation) c_start_caff->c_protect_caff c_acid_chloride Acid Chloride Formation c_protect_caff->c_acid_chloride c_acid_chloride->c_ester c_deprotect Deprotection (Deacetylation) c_ester->c_deprotect c_purify Column Chromatography c_deprotect->c_purify c_end This compound c_purify->c_end

Caption: General workflows for enzymatic and chemical synthesis routes.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK1/2) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Gene Gene Transcription MAPK->Gene NFkB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 TNFa TNF-α Gene->TNFa IL1b IL-1β Gene->IL1b Inhibitor Caffeoyl Derivatives Inhibitor->MAPK inhibits phosphorylation Inhibitor->iNOS inhibits expression Inhibitor->COX2 inhibits expression Inhibitor->TNFa inhibits production Inhibitor->IL1b inhibits production

Caption: Inhibition of LPS-induced inflammatory pathways by caffeoyl derivatives.

References

Application Notes and Protocols for 6-O-(E)-Caffeoylglucopyranose as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound found in various plant species. As a member of the caffeoyl glycoside family, it exhibits notable antioxidant properties, making it a compound of interest in the fields of phytochemistry, pharmacology, and drug development. These application notes provide detailed protocols for the use of this compound as an analytical standard for quantification and the assessment of its antioxidant activity.

Chemical Structure:

Compound Information:

PropertyValue
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Synonyms 6-O-caffeoyl-beta-D-glucopyranose, 6-O-(E)-caffeoyl glucoside
CAS Number 209797-79-5
Molecular Formula C15H18O9
Molecular Weight 342.30 g/mol

Application: Quantification using High-Performance Liquid Chromatography (HPLC)

This section outlines a protocol for the quantification of this compound in various matrices, such as plant extracts or biological samples.

Note: The following protocol is an adapted method based on validated procedures for structurally related caffeoyl phenylethanoid glucosides. It is recommended to perform an in-house validation for the specific application.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Hypersil ODS, 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard (purity >98%)

  • Methanol (B129727) (HPLC grade)

  • o-Phosphoric acid (analytical grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% o-Phosphoric acid in water
Mobile Phase B Methanol
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm
Injection Volume 10 µL

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plant extracts, accurately weigh the dried extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Centrifuge the solution to remove any particulate matter and filter the supernatant through a 0.45 µm syringe filter.

    • For biological samples, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove interfering substances.

  • Analysis: Inject the prepared calibration standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Adapted from related compounds)

The following table presents typical validation parameters for the HPLC analysis of caffeoyl glycosides. These should be determined specifically for this compound during in-house validation.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.04 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.6 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Application: Assessment of Antioxidant Activity

This section provides a protocol to evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Quercetin or Ascorbic Acid (as a positive control)

  • 96-well microplate reader or a spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Standard and Sample Preparation: Prepare a series of concentrations of this compound and the positive control (e.g., Quercetin) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the standard/sample.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Quantitative Data: Antioxidant Activity

The antioxidant activity of a caffeoyl-β-D-glucopyranoside, presumed to be the 6-O- isomer, has been reported with the following quantitative data.[1][2]

CompoundConcentration% InhibitionIC50 (µM)
Caffeoyl-β-D-glucopyranoside0.5 mM82.67 ± 0.1993.25 ± 0.12
Quercetin (Standard)0.5 mM93.21 ± 0.9716.96 ± 0.14

Stability and Storage

Caffeoyl glycosides are generally stable under acidic and neutral conditions. However, they are labile to degradation under alkaline conditions. For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions prepared in methanol can be stored at -20°C for several weeks, but should be brought to room temperature and vortexed before use.

Visualizations

Experimental Workflow

G Figure 1: General workflow for the analysis of this compound. cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC-UV Analysis Standard->HPLC Antioxidant Antioxidant Assay Standard->Antioxidant Sample Sample Preparation Sample->HPLC Sample->Antioxidant Quantification Quantification HPLC->Quantification Activity Activity Assessment Antioxidant->Activity

Caption: General workflow for analysis.

Potential Antioxidant Mechanism

G Figure 2: Proposed antioxidant mechanism of this compound. Compound This compound (Phenolic Hydroxyl Groups) StableRadical Stabilized Compound Radical Compound->StableRadical Donates H• ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) NeutralizedROS Neutralized ROS ROS->NeutralizedROS Accepts H• CellularProtection Cellular Protection (Reduced Oxidative Stress) StableRadical->CellularProtection NeutralizedROS->CellularProtection

Caption: Proposed antioxidant mechanism.

References

Application Notes and Protocols for Evaluating the Bioactivity of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound found in various plant species. As a member of the caffeoylquinic acid derivatives, it is structurally characterized by a caffeic acid moiety esterified to a glucose molecule. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties, making this compound a compound of significant interest for further investigation in drug discovery and development.

These application notes provide a comprehensive guide to researchers for evaluating the potential therapeutic activities of this compound using a panel of established cell-based assays. The following sections detail the principles of these assays, step-by-step protocols, and illustrative data presentation to facilitate the assessment of its anti-inflammatory and antioxidant efficacy.

I. Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines, which are often regulated by the NF-κB and MAPK signaling pathways. The following assays are designed to evaluate the potential of this compound to modulate these inflammatory processes.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent production of high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[1][2]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (untreated cells) should also be included.

  • Griess Assay:

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[3]

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [ (Absorbance of LPS-stimulated control - Absorbance of treated sample) / Absorbance of LPS-stimulated control ] x 100

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)-1.5 ± 0.2-
LPS (1 µg/mL)-45.2 ± 3.10%
This compound + LPS140.1 ± 2.511.3%
This compound + LPS532.5 ± 1.928.1%
This compound + LPS1024.8 ± 1.545.1%
This compound + LPS2515.3 ± 1.166.1%
This compound + LPS508.7 ± 0.980.8%
L-NAME + LPS1005.2 ± 0.488.5%

Illustrative data.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are crucial in regulating the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Similarly, LPS activates the phosphorylation of MAPKs such as p38, ERK1/2, and JNK. Western blotting can be used to detect the levels of key proteins in these pathways to determine if this compound exerts its anti-inflammatory effects by modulating these signaling cascades.[4][6][7]

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay. For signaling pathway analysis, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.

Data Presentation:

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratio
Control (Unstimulated)1.01.01.0
LPS (1 µg/mL)5.24.84.5
This compound (25 µM) + LPS2.11.92.3

Illustrative data representing fold change relative to the unstimulated control.

Signaling Pathway Diagrams:

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays raw_cells RAW 264.7 Cells treatment Treat with this compound raw_cells->treatment lps Stimulate with LPS treatment->lps no_assay Nitric Oxide (Griess) Assay lps->no_assay western_blot Western Blot Analysis lps->western_blot

Caption: Experimental workflow for anti-inflammatory assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 degradation of IκBα Nucleus Nucleus p65_p50->Nucleus translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes activates transcription Caffeoylglucopyranose This compound Caffeoylglucopyranose->IKK inhibits caa_workflow cluster_cell_prep Cell Preparation cluster_treatment_induction Treatment and Induction cluster_measurement Measurement seed_cells Seed HepG2 Cells dcfh_da Incubate with DCFH-DA seed_cells->dcfh_da add_compound Add this compound dcfh_da->add_compound add_aaph Add AAPH (ROS Generator) add_compound->add_aaph read_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) add_aaph->read_fluorescence

References

protocol for dissolving 6-O-(E)-Caffeoylglucopyranose for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound belonging to the caffeoyl glycoside family. These compounds are of significant interest to the research community due to their potential biological activities, including antioxidant and anti-inflammatory properties. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the dissolution, preparation of working solutions, and storage of this compound to support research in pharmacology, cell biology, and drug discovery.

Data Presentation: Solubility and Formulation

Solvent/VehicleSolubility ProfileRecommended UsePreparation Notes
Dimethyl Sulfoxide (DMSO) Generally soluble.[1]In vitro stock solutionsTo enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[1]
Water Potentially soluble, as many caffeoyl glycosides are water-soluble.In vitro working solutionsTest solubility of a small amount first. If solubility is low, consider using a co-solvent or alternative vehicle.
Ethanol May be soluble.[1]In vitro stock/working solutionsCan be used as a co-solvent with water or culture medium.
Phosphate-Buffered Saline (PBS) Solubility should be tested.In vitro working solutionsPrepare fresh and ensure the final concentration is soluble to avoid precipitation.
0.5% Carboxymethyl Cellulose (B213188) (CMC) in Saline Forms a suspension.In vivo oral gavageUseful for administering a precise dose of the compound when it has low water solubility.[1]
DMSO/PEG300/Tween 80/Saline Forms a solution.In vivo injections (e.g., IP, IV)A common vehicle for compounds with poor aqueous solubility. A typical ratio is 10:40:5:45.[1]
DMSO/Corn Oil Forms a solution or suspension.In vivo injections (e.g., SC)A vehicle suitable for subcutaneous administration. A common ratio is 10:90.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common practice for phenolic compounds in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 3.423 mg of the compound (Molecular Weight = 342.3 g/mol ).

  • Adding Solvent: Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock solution from 3.423 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes.[1]

    • Alternatively, or in combination with warming, place the tube in an ultrasonic water bath for 5-10 minutes to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are generally stable for several months when stored properly.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Procedure:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution to the final desired working concentration using pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or inversion.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 3: Preparation of a Suspension for In Vivo Oral Administration

This protocol is suitable for administering this compound via oral gavage.

Materials:

  • This compound (powder)

  • Carboxymethyl cellulose sodium salt (CMC-Na)

  • Sterile saline (0.9% NaCl)

  • Sterile container

  • Magnetic stirrer or homogenizer

Procedure:

  • Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile saline. Stir until a clear, viscous solution is formed.

  • Prepare the Suspension:

    • Weigh the required amount of this compound. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, you would need 0.2 mg per mouse. To prepare a 2 mg/mL suspension, weigh 20 mg of the compound.

    • Add the powder to the desired volume of the 0.5% CMC-Na solution (e.g., 10 mL).

    • Mix thoroughly using a magnetic stirrer or a homogenizer until a uniform suspension is achieved.

  • Administration: Use the freshly prepared suspension for oral gavage. Ensure the suspension is well-mixed before drawing each dose.

Protocol 4: Preparation of a Solution for In Vivo Injection

This protocol provides an example of a vehicle for parenteral administration.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • Sterile DMSO

  • Sterile Polyethylene glycol 300 (PEG300)

  • Sterile Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final injection solution, combine the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution, adjusting for the compound's volume if necessary, or using pure DMSO and adding the compound)

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • For example, to prepare 1 mL of a 2.5 mg/mL working solution, you would take 100 µL of a 25 mg/mL DMSO stock solution and add 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.[1]

  • Mix until a clear solution is obtained. The formulation should be prepared fresh before use.

Putative Signaling Pathway

Based on studies of structurally related compounds like Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, this compound may exert its biological effects through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt/GSK3β/β-catenin pathways.[2] These pathways are crucial in regulating cellular processes like proliferation, inflammation, and apoptosis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_akt Akt/GSK3β/β-catenin Pathway cluster_downstream Downstream Effects This compound This compound p38 p38 This compound->p38 JNK JNK This compound->JNK Akt Akt This compound->Akt Gene Expression Modulation of Gene Expression p38->Gene Expression JNK->Gene Expression GSK3b GSK3β Akt->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin inhibition of degradation beta_catenin->Gene Expression Cellular Response Biological Response (e.g., Antioxidant, Anti-inflammatory) Gene Expression->Cellular Response

Figure 1. Putative signaling pathways modulated by this compound.

References

Application Notes and Protocols: 6-O-(E)-Caffeoylglucopyranose in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 6-O-(E)-Caffeoylglucopyranose in food science, focusing on its antioxidant and anti-browning properties. Detailed protocols for evaluating these applications are provided to guide researchers in their experimental design.

Introduction to this compound

This compound, a member of the caffeoyl derivative family, is a phenolic compound found in various plants.[1] Caffeoyl derivatives are recognized for their significant antioxidant activities, which are relevant to human health and the preservation of food quality.[1][2] In food science, the primary applications of such compounds revolve around their ability to act as natural antioxidants and anti-browning agents. Enzymatic browning, a major cause of quality degradation in fresh-cut fruits and vegetables, is primarily catalyzed by the enzyme polyphenol oxidase (PPO).[3] Compounds like this compound can inhibit PPO activity and scavenge free radicals, thereby preserving the color, nutritional value, and overall quality of food products.[4]

Potential Applications in Food Science

  • Antioxidant in Food Systems: this compound can be utilized as a natural antioxidant to prevent lipid oxidation in food products, thereby extending shelf life and maintaining sensory characteristics. Its radical scavenging activity makes it a candidate for preserving the quality of various food matrices susceptible to oxidative degradation.

  • Anti-Browning Agent for Fresh-Cut Produce: A significant application lies in the prevention of enzymatic browning in fresh-cut fruits and vegetables such as apples, pears, and potatoes.[5] By inhibiting the PPO enzyme, this compound can help maintain the fresh appearance and consumer acceptability of minimally processed produce.[6]

Quantitative Data

While specific data on the anti-browning efficacy of this compound in food matrices is limited in publicly available literature, its antioxidant potential has been quantified.

ParameterCompoundAssayResult (IC50)Reference
Antioxidant ActivityCaffeoyl-β-d-glucopyranosideDPPH93.25 ± 0.12 (μM)[1]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Protocol for Assessing Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is adapted from standard DPPH assay methodologies.[1]

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Positive control (e.g., Ascorbic acid, Quercetin)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 μM).

  • Preparation of Control: Use methanol as the blank and a solution of a known antioxidant (e.g., ascorbic acid) as the positive control.

  • Assay:

    • In a 96-well microplate, add 100 μL of each sample dilution.

    • Add 100 μL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol for Assessing Anti-Browning Efficacy on Fresh-Cut Produce

This protocol provides a general method for evaluating the anti-browning effect on a model food system like fresh-cut apples.

Objective: To quantify the ability of this compound to prevent enzymatic browning in fresh-cut apples.

Materials:

  • This compound

  • Fresh apples (e.g., 'Granny Smith' or 'Red Delicious' variety)

  • Distilled water

  • Colorimeter (measuring CIE Lab* values)

  • Sharp knife and cutting board

  • Beakers and trays

Procedure:

  • Preparation of Treatment Solutions: Prepare solutions of this compound in distilled water at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v). A solution of 1% ascorbic acid can be used as a positive control, and distilled water as a negative control.

  • Sample Preparation:

    • Wash and dry the apples.

    • Cut the apples into uniform slices (e.g., 1 cm thickness).

  • Treatment:

    • Immediately after cutting, immerse the apple slices in the respective treatment solutions for a set time (e.g., 2 minutes).

    • After immersion, remove the slices and allow them to drain on a clean surface.

  • Storage: Place the treated apple slices on trays and store them at a controlled temperature (e.g., 4°C) for a specified period (e.g., 7 days).

  • Color Measurement:

    • Measure the color of the cut surface of the apple slices at regular intervals (e.g., 0, 1, 3, 5, 7 days) using a colorimeter.

    • Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

    • The Browning Index (BI) can be calculated using the L, a, and b* values to provide a single metric for the extent of browning.

  • Data Analysis: Compare the changes in L, a, b*, and BI values over time for the different treatments to evaluate the effectiveness of this compound as an anti-browning agent.

Protocol for In Vitro Polyphenol Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PPO activity.

Objective: To measure the in vitro inhibition of PPO by this compound.

Materials:

  • This compound

  • Mushroom PPO extract (or PPO extracted from another source)

  • Catechol (or another suitable PPO substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of PPO in phosphate buffer.

    • Prepare a solution of catechol in phosphate buffer.

    • Prepare various concentrations of this compound in phosphate buffer.

  • Assay Mixture:

    • In a cuvette, mix the phosphate buffer, the this compound solution (or buffer for the control), and the PPO solution.

    • Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the catechol solution to the cuvette.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the formation of o-quinones from catechol) over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

  • Calculation of PPO Activity and Inhibition:

    • Determine the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of PPO inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      • V_control is the reaction velocity without the inhibitor.

      • V_inhibitor is the reaction velocity with the inhibitor.

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (catechol) and the inhibitor. Plot the data using Lineweaver-Burk or other kinetic models to determine the inhibition constant (Ki).

Visualizations

Enzymatic_Browning_Pathway cluster_enzymatic Enzymatic Reaction Phenols Phenolic Compounds Quinones o-Quinones Phenols->Quinones Oxidation O2_1 O₂ O2_1->Quinones PPO Polyphenol Oxidase (PPO) PPO->Phenols Quinones->Phenols Polymerization Non-enzymatic Polymerization Quinones->Polymerization Melanin Melanin (Brown Pigments) Polymerization->Melanin Inhibitor 6-O-(E)-Caffeoyl- glucopyranose Inhibitor->PPO Inhibition Inhibitor->Quinones Reduction Reduction Reduction

Caption: Mechanism of enzymatic browning and points of inhibition.

Experimental_Workflow start Start: Evaluate This compound antioxidant_assay In Vitro Antioxidant Assay (e.g., DPPOH) start->antioxidant_assay ppo_inhibition In Vitro PPO Inhibition Assay start->ppo_inhibition food_model Application to Food Model (e.g., Fresh-cut Apples) start->food_model data_analysis Data Analysis and Comparison antioxidant_assay->data_analysis ppo_inhibition->data_analysis color_measurement Colorimetric Measurement (Lab* values over time) food_model->color_measurement sensory_eval Sensory Evaluation (Appearance, Odor, Texture) food_model->sensory_eval color_measurement->data_analysis sensory_eval->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for evaluating anti-browning agents.

References

Troubleshooting & Optimization

improving the stability of 6-O-(E)-Caffeoylglucopyranose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-O-(E)-Caffeoylglucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a phenolic compound belonging to the caffeic acid ester family. Like many phenolic compounds, it is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Understanding and controlling its stability is crucial for reliable in vitro and in vivo studies.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The primary factors affecting stability are pH, temperature, light, and the presence of oxygen. Caffeic acid and its derivatives are particularly unstable at high pH.[1] Temperature and light can also accelerate degradation.[1][2]

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar compounds like caffeoylquinic acids, the main degradation pathways are likely to be:

  • Isomerization: The (E)-isomer (trans) can convert to the (Z)-isomer (cis).

  • Hydrolysis: The ester bond can be cleaved, yielding caffeic acid and glucose. This is more prevalent in alkaline conditions.

  • Oxidation: The catechol (dihydroxybenzene) ring of the caffeic acid moiety is prone to oxidation, especially in the presence of oxygen and light, which can lead to the formation of quinones and further polymerization.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: To maximize stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and in a slightly acidic buffer (pH 4-5). It is also advisable to blanket the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q5: Can I use methanol (B129727) to dissolve this compound?

A5: While soluble in methanol, studies on related compounds have shown that caffeoylquinic acids can degrade in methanol, potentially through transesterification.[2][3] If possible, use a buffered aqueous solution or a mixture with a lower percentage of methanol and prepare fresh solutions before use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound potency or inconsistent results over time. Degradation of this compound in your stock or working solution.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure the pH of your experimental buffer is neutral to slightly acidic. Avoid alkaline conditions (pH > 7.4).[4] 4. Protect solutions from light at all stages of the experiment.
Appearance of unexpected peaks in HPLC/UPLC analysis. Isomerization or formation of degradation products.1. Analyze your stock solution to confirm its purity before starting the experiment. 2. Use UPLC-MS/MS to identify the unexpected peaks. Common degradation products include caffeic acid, glucose, and cis-isomers. 3. If isomerization is suspected, check the retention time against a known standard of the cis-isomer if available.
Color change in the solution (e.g., turning yellow or brown). Oxidation of the caffeic acid moiety.1. Deoxygenate your solvents and buffers by sparging with nitrogen or argon before use. 2. Consider adding a small amount of an antioxidant like ascorbic acid or (-)-epigallocatechin (B1671488) gallate (EGCG) to your solution to improve stability.[4] 3. Work quickly and keep solutions on ice when not in immediate use.
Precipitation of the compound in aqueous buffer. Low solubility at the working concentration or pH.1. Confirm the solubility of this compound in your specific buffer system. 2. A small amount of a co-solvent like DMSO or ethanol (B145695) can be used, but be mindful of its potential effects on your experiment and compound stability.

Quantitative Data on Stability

The stability of this compound is expected to be similar to that of other caffeoyl esters like chlorogenic acid (5-O-caffeoylquinic acid). The following tables summarize stability data for related compounds, which can be used as a guide.

Table 1: Effect of pH on the Degradation of 5-O-Caffeoylquinic Acid (5-CQA) at 37°C

pHRate Constant (k)Stability
5.0LowStable
7.4ModerateLess Stable
9.0HighUnstable

Data adapted from studies on chlorogenic acid, where higher pH leads to a higher rate of degradation.[4]

Table 2: Effect of Temperature and Light on the Stability of Caffeoylquinic Acids (CQAs)

ConditionObservationImplication for this compound
Temperature Degradation is significantly accelerated at higher temperatures.Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Light Exposure to light can lead to fluctuations in the relative content of CQAs.Protect solutions from light by using amber vials or aluminum foil.
Light + Temperature The combination of light and elevated temperature leads to rapid decomposition.It is critical to control both temperature and light exposure during experiments.

This table is a qualitative summary based on findings for caffeoylquinic acids.[1][2][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound by UPLC-DAD/MS

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Phosphate (B84403) buffers (pH 4, 6, 7.4, 8)

  • Amber HPLC vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol in water).

  • Dilute the stock solution with the respective phosphate buffers to a final concentration of (e.g., 50 µg/mL) in amber vials.

3. Stress Conditions:

  • pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C).

  • Temperature Stability: Incubate solutions at a fixed pH (e.g., 6) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability: Expose solutions in clear vials to a light source (e.g., UV lamp or daylight) at a constant temperature, with a control sample wrapped in foil.

4. UPLC-DAD/MS Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and analyze immediately.

  • UPLC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from its degradation products.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • DAD Wavelength: Monitor at a relevant wavelength for caffeic acid derivatives (e.g., 325 nm).

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-1000.

    • MS/MS: Perform fragmentation of the parent ion and any major degradation products to aid in their identification.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point to determine the degradation rate.

  • Identify degradation products by their mass-to-charge ratio and fragmentation patterns.

Protocol 2: Stabilization of this compound Solution

This protocol provides a method to enhance the stability of the compound in solution for experimental use.

1. Materials:

  • This compound

  • Buffered solution (pH 4-6)

  • Ascorbic acid or (-)-epigallocatechin gallate (EGCG)

  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • Prepare the desired buffer solution and deoxygenate by sparging with an inert gas for 15-20 minutes.

  • Dissolve the stabilizing agent (e.g., ascorbic acid at a final concentration of 0.1-1 mM) in the deoxygenated buffer.

  • Weigh the required amount of this compound and dissolve it in the stabilized buffer.

  • If preparing a stock solution for storage, dispense into amber vials, flush the headspace with inert gas, and seal tightly.

  • Store at -20°C or below.

Visualizations

cluster_conditions Stress Conditions cluster_compound Compound cluster_pathways Degradation Pathways cluster_products Degradation Products High_pH High pH (Alkaline) Hydrolysis Hydrolysis High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Isomerization Isomerization High_Temp->Isomerization Light_Oxygen Light / Oxygen Light_Oxygen->Isomerization Oxidation Oxidation Light_Oxygen->Oxidation Parent This compound Parent->Hydrolysis Parent->Isomerization Parent->Oxidation Caffeic_Acid Caffeic Acid + Glucose Hydrolysis->Caffeic_Acid Isomer 6-O-(Z)-Caffeoylglucopyranose Isomerization->Isomer Quinone Quinone Products Oxidation->Quinone cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway LPS LPS IKK IKK LPS->IKK activates Compound This compound Compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_active NF-κB (Active) IκBα->NFκB_active degradation releases Nucleus Nucleus NFκB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription

References

troubleshooting peak shape in HPLC analysis of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-O-(E)-Caffeoylglucopyranose. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered during the HPLC analysis of this compound?

A1: The most common peak shape issues are peak tailing, peak fronting, peak splitting, and broad peaks. These issues can compromise the accuracy of quantification and the resolution of the separation.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a polar compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The free silanol (B1196071) groups on the silica-based column packing can interact with the polar functional groups of the analyte, leading to a portion of the molecules being retained longer, which causes the tailing effect. Other potential causes include column overload, low mobile phase buffer capacity, or a contaminated guard/analytical column.

Q3: What causes peak fronting for my analyte?

A3: Peak fronting is commonly a result of sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

Q4: My this compound peak is split. What should I investigate?

A4: Peak splitting can arise from several factors. A common cause is a partially blocked frit at the column inlet, which disrupts the sample band. It can also be caused by a void in the column packing material, or if the sample solvent is not compatible with the mobile phase, leading to poor sample focusing at the head of the column. In some cases, it may indicate the presence of isomers or degradation products that are not fully resolved.

Q5: Why are my peaks broad?

A5: Broad peaks can be a sign of several issues, including extra-column volume (e.g., excessively long or wide-bore tubing), a worn-out column, a slow gradient, or a mobile phase that is too viscous. It can also be a symptom of a suboptimal flow rate.

Troubleshooting Guides

Issue 1: Peak Tailing
  • Symptom: The peak for this compound has an asymmetrical shape with the latter half being broader than the front half.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Acidify the mobile phase with 0.1% formic acid, acetic acid, or phosphoric acid to suppress the ionization of residual silanol groups on the column.[1][2] Consider using a column with a polar-embedded or end-capped stationary phase designed for polar analytes.
Column Overload Reduce the concentration of the sample being injected. Prepare a dilution series to determine the optimal concentration range.
Low Buffer Capacity If using a buffer, ensure its concentration is adequate (typically 20-50 mM) to maintain a stable pH throughout the analysis.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove strongly retained compounds. If the problem persists, replace the guard column or the analytical column.
Issue 2: Peak Fronting
  • Symptom: The peak for this compound is asymmetrical with the front half being broader than the latter half.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Overload (Concentration) Dilute the sample to a lower concentration.
Sample Solvent Mismatch Whenever possible, dissolve the sample in the initial mobile phase. If the sample has low solubility in the mobile phase, use the weakest possible solvent that ensures complete dissolution.
Column Collapse This is less common but can occur with highly aqueous mobile phases on some C18 columns. If retention times have also drastically decreased, try flushing the column with 100% organic solvent (e.g., acetonitrile (B52724) or methanol) to re-equilibrate the stationary phase.
Issue 3: Peak Splitting
  • Symptom: The peak for this compound appears as two or more closely eluting peaks instead of a single sharp peak.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Partially Blocked Column Frit Reverse-flush the column (disconnect from the detector) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.
Void in Column Packing A void at the head of the column can cause the sample to travel through different paths, leading to peak splitting. This usually requires column replacement.
Sample Solvent Incompatibility Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
Co-eluting Isomers or Impurities Optimize the mobile phase gradient or temperature to improve the resolution between the main peak and any closely eluting compounds.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of caffeoyl glycosides, which can be adapted for this compound.

ParameterTypical Value/Range
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% - 0.5% Acetic Acid or Formic Acid[1][2]
Mobile Phase B Acetonitrile or Methanol[1][2]
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B is common. A typical starting point could be 5-10% B, ramping to 30-50% B over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength Diode Array Detector (DAD) at ~325-330 nm[1]
Injection Volume 5 - 20 µL

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or acetic acid)

  • Methanol (B129727) (for sample preparation)

2. Instrument and Conditions:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 328 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid) to create working standards of desired concentrations.

  • Sample Preparation: For samples containing this compound, use an appropriate extraction method. The final extract should be dissolved in the initial mobile phase.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks all_peaks Yes check_all_peaks->all_peaks Yes single_peak No check_all_peaks->single_peak No system_issue Potential Systemic Issue all_peaks->system_issue check_frit Check for Blocked Frit/ Guard Column system_issue->check_frit check_void Inspect for Column Void check_frit->check_void check_leaks Check for System Leaks check_void->check_leaks end Improved Peak Shape check_leaks->end chem_issue Potential Chemical/Method Issue single_peak->chem_issue peak_tailing Peak Tailing? chem_issue->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_yes Yes peak_tailing->tailing_yes Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No fronting_yes Yes peak_fronting->fronting_yes Yes splitting_yes Yes peak_splitting->splitting_yes Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_yes->adjust_ph reduce_conc Reduce Sample Concentration adjust_ph->reduce_conc reduce_conc->end check_overload Check for Sample Overload fronting_yes->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->end solvent_miscibility Ensure Solvent Miscibility splitting_yes->solvent_miscibility optimize_method Optimize Gradient/Temperature solvent_miscibility->optimize_method optimize_method->end

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Secondary_Interactions cluster_column Reversed-Phase Column cluster_interactions Interactions stationary_phase C18 Chains (Hydrophobic) Si-OH (Polar Silanol Groups) hydrophobic_interaction Primary Hydrophobic Interaction (Good Peak Shape) polar_interaction Secondary Polar Interaction (Peak Tailing) analyte This compound (Polar Analyte) analyte->stationary_phase:c18 Desired analyte->stationary_phase:silanol Undesired mobile_phase Mobile Phase (Aqueous/Organic) mobile_phase->analyte Carries Analyte

Caption: Interactions of this compound with the stationary phase.

References

optimizing extraction yield of 6-O-(E)-Caffeoylglucopyranose from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of 6-O-(E)-Caffeoylglucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions to enhance your experimental success.

FAQs: Frequently Asked Questions

Q1: What is this compound and why is it important?

A1: this compound is a phenolic compound belonging to the caffeoyl glycoside family. It is of significant interest to researchers due to its potential biological activities, including antioxidant properties. Phenolic compounds are widely studied for their roles in human health and disease prevention.

Q2: What are the primary natural sources of this compound?

A2: this compound has been identified in various plant species. Notably, it is found to be the predominant caffeoyl glucose isomer in vegetables of the Solanaceae family, such as tomatoes and peppers[1]. Other reported sources include Ranunculus muricatus[2] and potentially Rhodiola species, which are known to contain a variety of phenylpropanoid glycosides[3].

Q3: What are the common methods for extracting this compound?

A3: Common extraction methods for phenolic compounds like this compound include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE)[4][5]. The choice of method often depends on factors such as the plant matrix, desired yield, and available equipment.

Q4: How is the extracted this compound quantified?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and reliable method for the quantification of phenolic compounds[6]. For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is often employed[7].

Q5: What are the key factors influencing the extraction yield?

A5: The extraction yield of this compound is influenced by several factors, including the type of solvent and its polarity, extraction temperature, extraction time, and the solid-to-liquid ratio[5][8]. The physical state of the plant material (e.g., particle size) also plays a crucial role.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol is a general guideline for the extraction of phenolic compounds, which can be adapted for this compound.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol (B145695)/water mixture)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in an extraction vessel.

  • Add the extraction solvent at a predetermined solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a set frequency and power for a specified duration and temperature.

  • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Filter the supernatant to remove any remaining solid particles.

  • Concentrate the filtered extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be used for further purification and analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol outlines a general procedure for the quantification of phenolic compounds.

Instrumentation and Conditions:

  • HPLC system with a DAD detector

  • C18 analytical column

  • Mobile phase: A gradient of two solvents, typically acidified water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B).

  • Flow rate: Typically 0.8-1.2 mL/min.

  • Injection volume: 10-20 µL.

  • Detection wavelength: Set at the maximum absorbance of this compound (around 320-330 nm for caffeoyl derivatives).

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodSolventTemperature (°C)TimeTypical Yield Range (mg/g DW)Reference
Ultrasound-Assisted Extraction50% MethanolAmbient15 min14.85 - 24.39[8]
Microwave-Assisted Extraction80% Ethanol6030 minVaries[5]
Pressurized Liquid ExtractionEthanol/Water95 - 10730 minVaries[9]
Conventional Solvent Extraction70% Acetone5090 min~38.60[10]

Note: Yields are for total phenolic content and may vary for specific compounds.

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound

  • Possible Cause 1: Inappropriate Solvent Polarity. The polarity of the extraction solvent significantly affects the solubility and thus the extraction efficiency of phenolic compounds[11][12][13].

    • Solution: Experiment with a range of solvent systems with varying polarities. Mixtures of ethanol or methanol with water are often effective for extracting polar glycosides. Start with a 50:50 (v/v) ratio and adjust as needed.

  • Possible Cause 2: Degradation of the Compound. Caffeoyl derivatives can be sensitive to high temperatures and extreme pH levels[14].

    • Solution: Optimize the extraction temperature and duration. For thermal-sensitive compounds, consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction. Ensure the pH of the extraction medium is close to neutral to prevent hydrolysis or degradation.

  • Possible Cause 3: Incomplete Cell Lysis. The target compound may be trapped within the plant cells if the cell walls are not sufficiently disrupted.

    • Solution: Ensure the plant material is finely ground. For methods like conventional solvent extraction, increasing the extraction time or agitation can improve cell wall disruption. Advanced techniques like UAE and MAE are generally more effective at cell disruption.

Issue 2: Co-extraction of Interfering Compounds

  • Possible Cause: Lack of Selectivity in the Extraction Method. Solvents that are effective for extracting this compound may also extract other compounds with similar polarities, such as other phenolics, sugars, and pigments.

    • Solution 1: Solid-Phase Extraction (SPE) Cleanup. Use an SPE cartridge to selectively retain the target compound while allowing interfering substances to pass through, or vice-versa. C18 or polymeric resins are commonly used for purifying phenolic compounds[15].

    • Solution 2: Liquid-Liquid Partitioning. Perform a liquid-liquid extraction to partition the crude extract between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility[16].

    • Solution 3: Adsorbent Resins. Employ adsorbent resins like Amberlite XAD16N, which have shown effectiveness in separating phenolic compounds from complex mixtures[17][18].

Issue 3: Peak Tailing or Poor Resolution in HPLC Analysis

  • Possible Cause 1: Inappropriate Mobile Phase Composition or Gradient. The mobile phase may not be optimized for the separation of the target analyte from other components in the extract.

    • Solution: Adjust the gradient profile of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks. Also, ensure the pH of the aqueous component of the mobile phase is appropriate to keep the phenolic acids in a non-ionized state (typically pH 2.5-3.5) by adding a small amount of acid (e.g., formic acid or acetic acid).

  • Possible Cause 2: Column Overloading. Injecting too concentrated a sample can lead to broad and asymmetric peaks.

    • Solution: Dilute the sample before injection. If the concentration of the target analyte is low, consider a pre-concentration step during sample preparation.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase. Silanol groups on the surface of the C18 stationary phase can interact with polar analytes, causing peak tailing.

    • Solution: Use an end-capped C18 column or add a competing base to the mobile phase in small concentrations.

Visualizations

Extraction_Workflow Start Plant Material (e.g., Solanaceae) Preparation Drying & Grinding Start->Preparation Extraction Extraction (UAE, MAE, PLE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (SPE, Column Chromatography) Concentration->Purification Analysis Quantification (HPLC-DAD, UPLC-MS/MS) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions LowYield Low Yield of this compound Cause1 Inappropriate Solvent Polarity LowYield->Cause1 leads to Cause2 Compound Degradation (High Temp/pH) LowYield->Cause2 leads to Cause3 Incomplete Cell Lysis LowYield->Cause3 leads to Solution1 Optimize Solvent System (e.g., Ethanol/Water Ratios) Cause1->Solution1 address with Solution2 Lower Temperature Adjust pH to Neutral Cause2->Solution2 address with Solution3 Finer Grinding Use UAE/MAE Cause3->Solution3 address with

Caption: Troubleshooting guide for low extraction yield.

References

common degradation products of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-(E)-Caffeoylglucopyranose. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of structurally similar compounds like caffeoylgluconic acid derivatives, the primary degradation pathways for this compound are hydrolysis and isomerization.[1]

  • Hydrolysis: The ester linkage between the caffeic acid and glucose moieties is susceptible to cleavage, especially under acidic or basic conditions. This results in the formation of caffeic acid and D-glucose.

  • Isomerization: Acyl migration can occur, where the caffeoyl group moves from the 6-position to other hydroxyl groups on the glucose molecule. This leads to the formation of various positional isomers of caffeoylglucopyranose.[1]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions (e.g., exposure to acid, base, heat, oxidation, or light), a range of degradation products can be expected. The primary products are from hydrolysis and isomerization, with potential for further degradation of these initial products.

Q3: My experimental results show unexpected peaks when analyzing this compound. What could be the cause?

A3: The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, UPLC) often indicates the presence of degradation products or isomers.

  • Check your storage conditions: Ensure the compound is stored under recommended conditions (cool, dark, and dry) to minimize degradation.

  • Solvent stability: The stability of this compound can be pH-dependent. If you are using aqueous solutions, consider the pH and buffer composition, as non-neutral pH can accelerate hydrolysis.

  • Isomerization: Even under mild conditions, acyl migration can lead to the formation of other caffeoylglucopyranose isomers, which may have different retention times in your chromatographic method.

  • Further degradation: If the sample has been subjected to harsh conditions, you may be observing secondary degradation products of caffeic acid or glucose.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector, is the most common approach.[1] This allows for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of parent compound peak area Hydrolysis due to inappropriate pH of the solvent or high temperature.Prepare solutions fresh in a neutral, buffered solvent (e.g., pH 5-7). Store solutions at low temperatures (e.g., 2-8 °C) and protect from light.
Appearance of multiple new peaks with similar mass spectra to the parent compound Isomerization (acyl migration) of the caffeoyl group.This is an inherent property of the molecule. To confirm, attempt to isolate the major "impurity" peaks and characterize them using NMR. If this is not feasible, LC-MS/MS fragmentation patterns may help distinguish isomers.
Appearance of peaks corresponding to caffeic acid Hydrolysis of the ester bond.Confirm the identity of the peak by comparing its retention time and mass spectrum to a caffeic acid standard. This confirms that hydrolysis is a degradation pathway in your system.
Sample discoloration (e.g., browning) Oxidation of the caffeoyl moiety and/or degradation of the glucose moiety.Use antioxidants in your formulation if permissible. Protect samples from light and oxygen by using amber vials and inert gas blanketing.

Summary of Common Degradation Products

Degradation PathwayPrimary Degradation ProductsSecondary Degradation Products
Hydrolysis Caffeic Acid, D-Glucosecis-Caffeic acid, 4-Vinylcatechol, Protocatechuic aldehyde
Isomerization 1-O-, 2-O-, 3-O-, 4-O-(E)-Caffeoylglucopyranose-
Oxidation Oxidized derivatives of the caffeoyl moiety-
Thermal Degradation Caffeic Acid, D-Glucose, Isomers5-Hydroxymethylfurfural (from glucose), Decarboxylation products of caffeic acid

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should be targeted in the range of 5-20%.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • For solid-state studies, place the powdered compound in a controlled temperature oven (e.g., 80 °C).

    • For solution-state studies, heat the stock solution at a controlled temperature (e.g., 80 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source with a specific output (e.g., ICH option 1: cool white fluorescent lamp and a near-UV lamp).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at various time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating UPLC-MS/MS method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks.

  • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

main This compound hydrolysis Hydrolysis (Acid/Base/Enzyme/Heat) main->hydrolysis Ester Cleavage isomerization Isomerization (Acyl Migration) main->isomerization caffeic_acid Caffeic Acid hydrolysis->caffeic_acid glucose D-Glucose hydrolysis->glucose isomers Positional Isomers of Caffeoylglucopyranose isomerization->isomers secondary_caffeic Secondary Degradation (e.g., cis-Caffeic acid, 4-Vinylcatechol) caffeic_acid->secondary_caffeic Further Stress secondary_glucose Secondary Degradation (e.g., 5-HMF) glucose->secondary_glucose Heat

References

Technical Support Center: Enhancing the Solubility of 6-O-(E)-Caffeoylglucopyranose for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-O-(E)-Caffeoylglucopyranose in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a natural phenolic compound. Like many polyphenolic compounds, it has limited aqueous solubility, which can lead to several challenges in experimental settings. Poor solubility can result in the precipitation of the compound in aqueous bioassay media, leading to inaccurate and unreliable data.

Q2: What are the initial steps for dissolving this compound?

The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted to the final desired concentration in the aqueous bioassay buffer. This method is a standard and effective technique for working with compounds that have poor water solubility.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for creating stock solutions for cell-based assays due to its strong ability to dissolve a wide range of compounds.[1] Ethanol (B145695) is another viable option. It is important to use a minimal amount of the organic solvent to create the stock solution to avoid potential toxicity in the bioassay.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: How can I avoid precipitation of the compound when diluting the stock solution into my aqueous buffer?

Precipitation upon dilution, often termed "crashing out," can be minimized by:

  • Pre-warming the aqueous buffer or cell culture medium to 37°C.

  • Adding the stock solution dropwise while gently vortexing or swirling the buffer. This ensures rapid and even distribution.

  • Preparing an intermediate dilution in the buffer or medium. This can help to gradually decrease the solvent concentration.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution
Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Decrease the final working concentration.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 2: Precipitate Forms Over Time in the Incubator
Potential Cause Recommended Solution
Compound Instability The compound may not be stable in the aqueous environment over long incubation periods. Consider preparing fresh solutions for long-term experiments or reducing the incubation time if possible.
Interaction with Media Components Components of the cell culture medium, such as proteins and salts, can interact with the compound and reduce its solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) to identify potential interactions.
Media Evaporation Evaporation of media during long incubation times can increase the compound's concentration, leading to precipitation. Ensure proper humidification of the incubator and use sealed culture plates if appropriate.

Quantitative Solubility Data

Compound Solvent Reported/Estimated Solubility Reference
1-O-caffeoyl-beta-D-glucoseWaterSlightly soluble[2]
1-caffeoyl-beta-D-glucoseWater~710 mg/L @ 25 °C (estimated)[3]
Caffeic AcidWaterSoluble
Caffeic AcidEthanolSoluble
Caffeic AcidDMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculate the required mass: Based on the molecular weight of this compound (342.30 g/mol ) and the desired stock solution concentration (e.g., 10 mM), calculate the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Facilitate dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Prepare a cyclodextrin (B1172386) solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous bioassay buffer to create a stock solution (e.g., 10-45% w/v).

  • Prepare the compound stock: Prepare a concentrated stock solution of this compound in a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO).

  • Form the inclusion complex: Slowly add the compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of the compound to cyclodextrin may need to be optimized, with a 1:1 or 1:2 ratio being a good starting point.

  • Equilibrate: Allow the mixture to equilibrate by shaking at room temperature for a designated period (e.g., 24-48 hours).

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized this compound in the filtrate using an appropriate analytical method, such as HPLC-UV.

Visualizations

Experimental Workflow for Enhancing Solubility

experimental_workflow start Start: Insoluble Compound stock_solution Prepare Concentrated Stock in DMSO or Ethanol start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation_check Check for Precipitation dilution->precipitation_check no_precipitate Proceed with Bioassay precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot use_cyclodextrin Use Cyclodextrins troubleshoot->use_cyclodextrin adjust_ph Adjust pH troubleshoot->adjust_ph co_solvent Use Co-solvents troubleshoot->co_solvent sonication Sonication troubleshoot->sonication

Caption: A workflow for preparing and troubleshooting solutions of this compound.

Potential Signaling Pathway Modulation

While the direct signaling targets of this compound are still under investigation, related caffeoyl-containing compounds have been shown to modulate key cellular signaling pathways such as the MAPK and NF-κB pathways. The following diagram illustrates a potential mechanism of action.

signaling_pathway Potential modulation of MAPK and NF-κB signaling pathways. cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound This compound MAPKKK MAPKKK compound->MAPKKK modulates IKK IKK Complex compound->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK Gene_MAPK Gene Expression (Inflammation, Proliferation) TF_MAPK->Gene_MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates Gene_NFkB Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_NFkB

Caption: Potential modulation of MAPK and NF-κB signaling by this compound.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS Analysis of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-O-(E)-Caffeoylglucopyranose.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4][5] In the analysis of this compound, complex matrices from biological fluids, food, or plant extracts contain numerous endogenous components that can interfere with ionization in the mass spectrometer's source.[1][2][6]

Q2: I'm seeing high variability and poor reproducibility in my this compound quantification. Could this be a matrix effect?

A: Yes, high variability in signal intensity and poor reproducibility are classic symptoms of matrix effects.[7] When co-eluting compounds from your sample interfere with the ionization of this compound, the signal response can become inconsistent across different samples or even within the same sample run.[2][7] This can manifest as fluctuating peak areas for the same concentration, leading to a lack of precision in your measurements.[7]

Q3: How can I definitively test for and quantify matrix effects in my samples?

A: The most common method is the post-extraction spike technique.[5][8] This involves comparing the peak area of the analyte in a spiked blank matrix sample (after extraction) to the peak area of the analyte in a pure solvent at the same concentration.[7] This allows you to calculate a Matrix Factor (MF).

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent) [7]

    • An MF < 1 indicates ion suppression.[7]

    • An MF > 1 indicates ion enhancement.[7]

    • An MF = 1 indicates no matrix effect.[7]

Another method is to compare the slopes of a matrix-matched calibration curve and a solvent-based calibration curve; a significant difference between the slopes indicates the presence of matrix effects.[2][7]

Q4: What is the best way to compensate for matrix effects?

A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) .[1][3][9] A SIL-IS is a version of this compound where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). This standard co-elutes with the actual analyte and experiences nearly identical ionization suppression or enhancement, allowing for accurate correction of the signal by using the ratio of the analyte to the IS.[1][2]

Q5: When should I focus on minimizing matrix effects versus compensating for them?

A: While a SIL-IS can correct for signal variability, it cannot overcome severe ion suppression that pushes the analyte signal close to the limit of quantification (LOQ).[1] If the signal is suppressed to a level where precision and accuracy are compromised, the primary focus should be on reducing the source of the matrix effect.[1] This is achieved through more effective sample preparation or improved chromatographic separation.[3] Compensation with an internal standard is a powerful tool, but it works best when the analyte signal is robust.

Section 2: Troubleshooting Guide for Significant Matrix Effects

If you have confirmed that significant ion suppression or enhancement is affecting your analysis of this compound, follow this troubleshooting workflow.

cluster_0 Troubleshooting Workflow Start Problem Detected: High Variability / Poor Reproducibility Quantify Quantify Matrix Effect (Post-Extraction Spike Method) Start->Quantify Check Is Matrix Effect Significant? Quantify->Check SamplePrep 1. Optimize Sample Preparation (e.g., SPE, LLE) Check->SamplePrep  Yes   End Proceed with Validated Method Check->End  No   Chromatography 2. Refine Chromatography (Gradient, Column, pH) SamplePrep->Chromatography IS 3. Implement Internal Standard (SIL-IS is preferred) Chromatography->IS Calibrate 4. Use Matrix-Matched Calibration IS->Calibrate Calibrate->End

Caption: Troubleshooting workflow for addressing matrix effects.

Step-by-Step Solutions:

  • Optimize Sample Preparation: This is the most effective way to combat matrix effects.[2][6] The goal is to remove interfering matrix components before injection.

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. It selectively extracts the analyte while washing away interferences.[2] Mixed-mode SPE, which uses two retention mechanisms (e.g., reversed-phase and ion exchange), can produce exceptionally clean extracts.[10][11]

    • Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte away from matrix components. Adjusting the pH can improve the selectivity of the extraction.[6]

    • "Dilute-and-Shoot": The simplest approach, involving only sample dilution. This reduces the concentration of matrix components but also the analyte. It is only feasible when the assay has very high sensitivity.[3][8]

  • Refine Chromatographic Conditions: The goal is to achieve better separation of this compound from any remaining matrix components.[2]

    • Gradient Modification: Adjusting the mobile phase gradient can change the retention times of the analyte and interferences, potentially resolving them.[7]

    • Column Selection: Using a column with a different selectivity or higher efficiency (e.g., smaller particle sizes in UPLC/UHPLC systems) can significantly improve separation and reduce matrix effects.[10][11][12]

    • Mobile Phase pH: Altering the pH of the mobile phase can change the retention of ionizable compounds, including the analyte and interferences, improving their separation.[10][11]

  • Implement an Internal Standard (IS) Strategy: If matrix effects cannot be eliminated, they must be compensated for.

    • Stable Isotope-Labeled (SIL) IS: As the ideal choice, it behaves almost identically to the analyte during extraction, chromatography, and ionization.[1][2][9]

    • Structural Analog IS: A more affordable but less ideal option. It should be a compound with similar chemical properties and chromatographic behavior to this compound.[1]

  • Adjust Calibration Method:

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This approach helps to account for matrix-induced changes in ionization efficiency.[2][13]

Section 3: Quantitative Data Summary

The following tables summarize the effectiveness of different strategies used to minimize matrix effects for phenolic compounds and in general bioanalysis. This data can serve as a reference for what to expect when analyzing this compound.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantageDisadvantageTypical Matrix Effect Reduction
Dilute-and-Shoot Simple dilution of the sample with the mobile phase.[1]Fast, easy, and inexpensive.[1]High potential for significant matrix effects; not suitable for trace analysis.[1]Low to Moderate
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple and fast.Often results in significant matrix effects due to co-extraction of other components like phospholipids.[10][11]Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.[10][11]Can have low recovery for polar analytes; may be labor-intensive.[10][11]High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and can concentrate the analyte, leading to cleaner extracts and reduced matrix effects.[2][10]Requires method development; can be more costly.High to Very High
Mixed-Mode SPE Uses two retention mechanisms (e.g., reversed-phase and ion exchange).Dramatically reduces residual matrix components, leading to significant reduction in matrix effects.[10][11]More complex method development.Very High

Table 2: Comparison of Internal Standard Types for Matrix Effect Compensation

Internal Standard TypeDescriptionAdvantageDisadvantage
Structural Analog A molecule with a similar chemical structure and properties to the analyte.[1]More affordable and readily available than a SIL-IS.[1]May not have identical chromatographic behavior or ionization response as the analyte.[1]
Stable Isotope-Labeled (SIL) The analyte molecule with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).Co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction.[1][9]Can be expensive and may not be commercially available for all analytes.[1]

Section 4: Detailed Experimental Protocols

Protocol 1: Quantifying Matrix Effect using the Post-Extraction Spike Method

This protocol details how to calculate the Matrix Factor (MF) to quantitatively assess matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spike Sample): Take a blank matrix sample (e.g., plasma, urine, plant extract) and perform the complete extraction procedure. Before the final evaporation and reconstitution step (or after the final dilution), spike the extract with the same amount of this compound as in Set A.

    • Set C (Pre-Spike Sample): Spike a blank matrix sample with this compound at the same concentration as Set A before starting the extraction procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sample sets into the LC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] x 100

    • Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] x 100

  • Interpret Results: An MF value significantly different from 100% indicates a matrix effect. A value < 100% indicates suppression, while a value > 100% indicates enhancement.

Protocol 2: General Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using a reversed-phase (e.g., C18) SPE cartridge to clean up a sample containing this compound.

cluster_1 SPE Workflow for Sample Cleanup Condition 1. Cartridge Conditioning (Activate sorbent with Methanol (B129727), then equilibrate with Water) Load 2. Sample Loading (Load pre-treated sample onto cartridge) Condition->Load Wash 3. Washing (Wash with a weak solvent, e.g., 5% Methanol, to remove polar interferences) Load->Wash Elute 4. Elution (Elute analyte with a strong solvent, e.g., Acetonitrile or Methanol) Wash->Elute Reconstitute 5. Evaporation & Reconstitution (Evaporate eluate and reconstitute in mobile phase) Elute->Reconstitute Analyze 6. LC-MS Analysis Reconstitute->Analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, plant extract) 1:1 with an acidic buffer (e.g., 1% acetic acid in water) to ensure the analyte is in a neutral form for retention on the reversed-phase sorbent.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent go dry.[1]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).[1]

  • Washing: Wash the cartridge with a weak, polar solvent (e.g., 1-2 mL of 5% methanol in water) to remove highly polar, interfering compounds.[1]

  • Elution: Elute the retained this compound with a small volume of a strong, non-polar solvent (e.g., 1 mL of methanol or acetonitrile).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.[1]

References

Technical Support Center: Large-Scale Synthesis of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-O-(E)-Caffeoylglucopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Regioselectivity: Selectively acylating the primary hydroxyl group at the C-6 position of glucose in the presence of four other secondary hydroxyl groups.

  • Protecting Group Strategy: The need for a multi-step protection and deprotection sequence to achieve the desired regioselectivity, which can be inefficient on a large scale.

  • Purification: The high polarity of the final product and the presence of structurally similar byproducts make purification difficult.

  • Stability: Caffeoyl esters can be sensitive to factors like pH, temperature, and light, potentially leading to degradation during synthesis and purification.

  • Byproduct Formation: The generation of byproducts from coupling reagents (e.g., dicyclohexylurea from DCC in Steglich esterification) can complicate downstream processing.

Q2: Which synthetic routes are most promising for large-scale production?

A2: Two primary routes are commonly considered:

  • Chemical Synthesis: This involves the use of protecting groups to block the hydroxyls at C-1, C-2, C-3, and C-4 of a glucose derivative, followed by esterification at the free C-6 hydroxyl and subsequent deprotection.

  • Enzymatic Synthesis: This approach utilizes lipases for the regioselective acylation of glucose at the C-6 position, often in non-aqueous solvents. This can reduce the need for extensive protecting group manipulations.

Q3: How can I improve the regioselectivity of the caffeoylation at the 6-O-position?

A3: To improve regioselectivity:

  • Protecting Groups: Utilize a protecting group strategy that leaves only the C-6 hydroxyl available for reaction. Common strategies involve the use of acetal (B89532) or ketal protection for the C-1, C-2, C-3, and C-4 positions.

  • Enzymatic Catalysis: Employ lipases, such as Candida antarctica lipase (B570770) B (CALB), which are known to selectively acylate the primary hydroxyl group of sugars.

  • Stannylene Acetals: The use of dibutyltin (B87310) oxide to form a stannylene acetal can activate the C-6 hydroxyl for regioselective acylation.[1][2]

Q4: What are the key considerations for choosing a protecting group strategy?

A4: Key considerations include:

  • Orthogonality: The protecting groups should be removable under conditions that do not affect the caffeoyl ester linkage or other protecting groups.

  • Stability: The protecting groups must be stable to the reaction conditions of the subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform on a large scale.

  • Cost-Effectiveness: The cost of the protecting group reagents can be a significant factor in large-scale synthesis.

Q5: What are the most effective methods for purifying this compound?

A5: Due to its high polarity, purification can be challenging. Effective methods include:

  • Reversed-Phase Chromatography (C18): Using water/acetonitrile or water/methanol gradients.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases and can be effective for separating polar compounds.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Recommendations
Poor Regioselectivity - Verify Protecting Group Integrity: Ensure that the protecting groups on the other hydroxyls are stable throughout the reaction. - Optimize Reaction Conditions: For chemical synthesis, adjust temperature, reaction time, and stoichiometry. For enzymatic synthesis, screen different lipases and solvents.
Incomplete Reaction - Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. - Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature, being mindful of potential side reactions or degradation. - Check Reagent Quality: Ensure that the caffeic acid derivative and coupling agents are of high purity and activity.
Product Degradation - Maintain Mild Conditions: Avoid strongly acidic or basic conditions, as the ester linkage can be labile. Caffeoyl derivatives can also be sensitive to high temperatures and prolonged light exposure.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety of caffeic acid.
Problem 2: Difficulty in Removing Byproducts
Potential Cause Troubleshooting Steps & Recommendations
Dicyclohexylurea (DCU) from DCC - Filtration: DCU is poorly soluble in many organic solvents and can be removed by filtration. Chilling the reaction mixture can further precipitate the DCU. - Alternative Coupling Agents: Consider using a water-soluble carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea (B33335) byproduct is water-soluble and can be removed with an aqueous wash.
Triphenylphosphine Oxide (from Appel-type reactions) - Chromatography: This byproduct can often be separated by column chromatography. - Alternative Reagents: If this byproduct is a persistent issue in a related synthetic step, consider alternative reagents.
Unreacted Starting Materials - Optimize Stoichiometry: Carefully control the molar ratios of your reactants to drive the reaction to completion. - Chromatographic Separation: Utilize an appropriate chromatographic method (e.g., flash chromatography, preparative HPLC) to separate the product from unreacted starting materials.
Problem 3: Formation of Multiple Isomers (Acylation at other positions)
Potential Cause Troubleshooting Steps & Recommendations
Inadequate Protection of other Hydroxyls - Re-evaluate Protecting Group Strategy: Select protecting groups that are more robust under the acylation conditions. For example, benzyl (B1604629) ethers are generally more stable than silyl (B83357) ethers under certain conditions.[5] - Verify Complete Protection: Before proceeding with the acylation, confirm the complete protection of the other hydroxyl groups using techniques like NMR or mass spectrometry.
Acyl Migration - Control pH and Temperature: Acyl migration can be catalyzed by acid or base and is temperature-dependent. Maintain neutral or near-neutral pH and use the lowest effective temperature for the reaction. - Choose Appropriate Protecting Groups: The choice of protecting groups on adjacent positions can influence the rate of acyl migration.

Experimental Protocols

Key Experiment: Enzymatic Regioselective Synthesis of this compound

This protocol is a generalized procedure based on lipase-catalyzed regioselective acylation.

Materials:

  • D-Glucose

  • Activated Caffeic Acid (e.g., vinyl caffeate or ethyl caffeate)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone, or a deep eutectic solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Dry D-glucose under vacuum at 60°C for 24 hours.

  • To a flame-dried flask under an inert atmosphere, add D-glucose, activated caffeic acid, and anhydrous organic solvent.

  • Add molecular sieves to maintain anhydrous conditions.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme (which can be washed and potentially reused) and the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel or reversed-phase C18).

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_products Multiple Products? incomplete_reaction->multiple_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality incomplete_reaction->optimize_conditions Yes degradation Product Degradation? multiple_products->degradation No check_protecting_groups Verify Protecting Group Integrity multiple_products->check_protecting_groups Yes milder_conditions Use Milder Conditions: - Lower Temp - Inert Atmosphere - Control pH degradation->milder_conditions Yes success Improved Yield optimize_conditions->success acyl_migration Check for Acyl Migration check_protecting_groups->acyl_migration acyl_migration->success milder_conditions->success

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathway Comparison

synthesis_comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Glucose protection Protection of 1,2,3,4-OH chem_start->protection caffeoylation Caffeoylation of 6-OH protection->caffeoylation deprotection Deprotection caffeoylation->deprotection chem_end 6-O-Caffeoylglucopyranose deprotection->chem_end enz_start Glucose regioselective_acylation Lipase-catalyzed Regioselective Acylation enz_start->regioselective_acylation enz_end 6-O-Caffeoylglucopyranose regioselective_acylation->enz_end

Caption: Comparison of chemical and enzymatic synthetic routes.

References

preventing isomerization of 6-O-(E)-Caffeoylglucopyranose during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-O-(E)-Caffeoyl-β-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and isomerization of this compound during storage and experimentation.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for issues you may encounter with 6-O-(E)-Caffeoyl-β-D-glucopyranose.

FAQ 1: I am observing a new, closely eluting peak in my HPLC analysis of a stored 6-O-(E)-Caffeoyl-β-D-glucopyranose sample. What could this be?

This new peak is likely the Z-isomer of 6-O-caffeoyl-β-D-glucopyranose. The (E)-isomer, which is typically the more stable and common form, can undergo isomerization to the (Z)-isomer upon exposure to certain conditions, particularly light. This isomerization occurs at the carbon-carbon double bond of the caffeoyl moiety.

Troubleshooting:

  • Confirm Isomer Identity: If possible, use mass spectrometry (MS) to confirm that the new peak has the same mass-to-charge ratio (m/z) as the parent E-isomer. Both isomers will have identical masses.

  • Review Storage Conditions: Assess the light exposure, temperature, and pH of your storage conditions. UV light is a primary driver of E-to-Z isomerization.[1]

  • Optimize HPLC Method: Ensure your HPLC method is capable of separating the E and Z isomers. See the Experimental Protocols section for a recommended starting method.

FAQ 2: My quantified concentration of 6-O-(E)-Caffeoyl-β-D-glucopyranose is decreasing over time, even when stored in the dark. What is causing this degradation?

While light is a major factor, other conditions can also lead to the degradation of 6-O-(E)-Caffeoyl-β-D-glucopyranose. These include:

  • Temperature: Elevated temperatures can accelerate both isomerization and degradation.

  • pH: Caffeoyl esters are susceptible to hydrolysis, especially under alkaline conditions, which would lead to the formation of caffeic acid and glucopyranose. Acidic conditions can also promote degradation.

  • Oxidation: The catechol group (the two adjacent hydroxyl groups on the aromatic ring) of the caffeoyl moiety is prone to oxidation, especially in the presence of oxygen and metal ions.

Troubleshooting:

  • Control Temperature: Store samples at low temperatures, preferably at or below -20°C, to minimize thermal degradation.

  • Buffer pH: If in solution, maintain a slightly acidic to neutral pH (around 4-6) to minimize hydrolysis.

  • Inert Atmosphere: For long-term storage of solid material or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use Antioxidants: For solution-based storage or during experiments, the addition of antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) may help to slow down oxidative degradation.

FAQ 3: How can I prevent the isomerization of 6-O-(E)-Caffeoyl-β-D-glucopyranose during my experiments?

Minimizing exposure to light is the most critical step.

Preventative Measures:

  • Work in Low-Light Conditions: Perform all sample manipulations in a dimly lit room or use amber-colored labware.

  • Use Amber Vials: Store all solutions in amber glass vials to protect them from UV and visible light.

  • Wrap Containers: If amber vials are not available, wrap standard clear vials in aluminum foil.

  • Minimize Exposure Time: Prepare samples immediately before analysis and minimize the time they are exposed to any light source.

Data Presentation: Factors Affecting Stability

While specific quantitative data for the isomerization of 6-O-(E)-Caffeoyl-β-D-glucopyranose is limited in publicly available literature, the following table summarizes the expected effects of various storage conditions based on studies of structurally similar caffeoyl derivatives.

Storage ConditionParameterExpected Effect on 6-O-(E)-Caffeoyl-β-D-glucopyranoseReference Compounds
Light UV RadiationPromotes rapid E-to-Z isomerization.Cinnamic acid derivatives
Ambient LightCan induce isomerization over extended periods.Caffeic acid esters
Temperature Elevated (e.g., 40-80°C)Accelerates both isomerization and hydrolytic degradation.Caffeoylgluconic acid
Refrigerated (2-8°C)Slows down degradation and isomerization.General stability principles
Frozen (≤ -20°C)Significantly minimizes degradation and isomerization.General stability principles
pH (in solution) Acidic (pH < 4)May lead to hydrolysis of the ester linkage.Caffeoylquinic acids
Neutral (pH 6-7)Generally more stable, but isomerization can still occur.Caffeoylquinic acids
Alkaline (pH > 8)Promotes rapid hydrolysis of the ester bond.Caffeoylgluconic acid
Atmosphere OxygenCan lead to oxidative degradation of the catechol group.General phenolic compounds
Inert (N₂, Ar)Protects against oxidative degradation.General stability principles

Experimental Protocols

1. Forced Degradation Study Protocol

A forced degradation study is essential for developing a stability-indicating analytical method.[2][3][4][5][6][7][8][9] This involves subjecting the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve 1 mg of 6-O-(E)-Caffeoyl-β-D-glucopyranose in 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 1 mg of 6-O-(E)-Caffeoyl-β-D-glucopyranose in 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 1 mg of 6-O-(E)-Caffeoyl-β-D-glucopyranose in 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 60°C for 1, 3, and 7 days. Dissolve in an appropriate solvent for HPLC analysis.

  • Photostability: Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Also, expose the solid compound to the same light source. Analyze at various time points.

2. Stability-Indicating HPLC Method

This method is a starting point for the separation and quantification of 6-O-(E)-Caffeoyl-β-D-glucopyranose and its Z-isomer. Method validation according to ICH guidelines is required.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at 325 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Visualizations

Isomerization_Pathway E_Isomer 6-O-(E)-Caffeoyl-β-D-glucopyranose Z_Isomer 6-O-(Z)-Caffeoyl-β-D-glucopyranose E_Isomer->Z_Isomer UV Light / Heat Degradation Degradation Products (Caffeic Acid, Glucopyranose, etc.) E_Isomer->Degradation Heat / pH / Oxidation Z_Isomer->E_Isomer Visible Light / Heat Z_Isomer->Degradation Heat / pH / Oxidation

Caption: Isomerization and degradation pathways of 6-O-(E)-Caffeoyl-β-D-glucopyranose.

Caption: Recommended workflow for storing and analyzing 6-O-(E)-Caffeoyl-β-D-glucopyranose.

References

selecting the appropriate column for 6-O-(E)-Caffeoylglucopyranose separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of polar molecules, with a specific focus on 6-O-(E)-Caffeoylglucopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for chromatographic separation?

A1: this compound has a molecular weight of approximately 342.3 g/mol [1]. It is a glycoside, containing a hydrophilic glucose sugar moiety and a more hydrophobic caffeoyl group. This amphiphilic nature, with a predominance of hydrophilicity due to the sugar, is the most critical factor in selecting an appropriate chromatographic column and mobile phase. The presence of phenolic hydroxyl groups and a carboxylic ester linkage also influences its polarity and potential for secondary interactions with the stationary phase.

Q2: Which type of chromatography column is most suitable for separating this compound?

A2: The choice of column depends on the retention behavior of the molecule in your specific sample matrix. Here are the two most common and effective options:

  • Reversed-Phase (RP) C18 Columns: This is the most widely used column for the separation of phenolic compounds, including caffeoyl derivatives[2][3][4][5]. The non-polar C18 stationary phase separates compounds based on their hydrophobicity. While this compound is polar, the caffeoyl group provides sufficient hydrophobicity for retention and separation, especially when using a highly aqueous mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are specifically designed for the separation of highly polar and hydrophilic compounds that show poor retention on traditional reversed-phase columns[6][7][8]. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This technique can be particularly advantageous for separating glycosylated compounds.

Q3: What are the typical mobile phases for the separation of this compound?

A3: For Reversed-Phase C18 chromatography , a gradient elution is typically employed using:

  • Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and resolution of phenolic compounds.
  • Solvent B: An organic modifier, usually acetonitrile (B52724) or methanol.

For HILIC chromatography , the mobile phase composition is inverted:

Troubleshooting Guide

Issue: Poor retention of this compound on a C18 column.

  • Possible Cause: The compound is too polar for the reversed-phase conditions.

  • Solution:

    • Increase the aqueous component of your mobile phase at the start of your gradient.

    • If retention is still insufficient, a HILIC column is a more appropriate choice for this highly polar analyte. HILIC is specifically designed for the retention of polar compounds[8].

Issue: Co-elution of isomers or other closely related compounds.

  • Possible Cause: The selectivity of the stationary phase is not sufficient to resolve structurally similar molecules.

  • Solution:

    • Optimize the mobile phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity. Adjusting the pH of the mobile phase can also influence the separation of ionizable compounds.

    • Change the stationary phase: Consider a column with a different selectivity, such as a Phenyl-Hexyl column, which can provide alternative interactions for aromatic compounds.

    • Adjust the temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks.

Issue: Peak tailing for this compound.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.

  • Solution:

    • Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups and reduce peak tailing.

    • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.

Data Presentation: Comparison of Column Specifications

ParameterC18 Reversed-PhaseHILIC
Stationary Phase Octadecylsilane bonded to silicaPolar material (e.g., unbonded silica, diol, amide, or zwitterionic phases)
Typical Dimensions 2.1-4.6 mm ID, 50-250 mm length2.1-4.6 mm ID, 50-150 mm length
Particle Size 1.7-5 µm1.7-5 µm
Mobile Phase (Gradient) Water (acidified) / Acetonitrile or MethanolAcetonitrile / Aqueous Buffer
Analyte Elution Order Least polar elutes firstMost polar elutes last
Primary Interaction Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase surface

Experimental Protocol: Separation of this compound using a C18 Column

This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5-30% B (linear gradient)

    • 20-22 min: 30-95% B (linear gradient for column wash)

    • 22-25 min: 95% B (hold for column wash)

    • 25-25.1 min: 95-5% B (return to initial conditions)

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detection: UV detector at 325 nm (characteristic absorbance for caffeoyl esters).

Visualization: Column Selection Workflow

ColumnSelectionWorkflow Column Selection Workflow for this compound Analyte Analyte: this compound Properties: Polar, Glycoside, Phenolic InitialChoice Initial Column Choice Analyte->InitialChoice RPC18 Reversed-Phase C18 InitialChoice->RPC18 Standard approach for phenolics RetentionCheck Adequate Retention? RPC18->RetentionCheck HILIC HILIC HILIC->RetentionCheck Re-evaluate with new column RetentionCheck->HILIC No ResolutionCheck Good Resolution and Peak Shape? RetentionCheck->ResolutionCheck Yes Optimization Optimize Mobile Phase (Gradient, pH, Organic Modifier) ResolutionCheck->Optimization No FinalMethod Final Method ResolutionCheck->FinalMethod Yes Optimization->RPC18 Re-inject

Caption: A flowchart illustrating the decision-making process for selecting an appropriate HPLC column.

References

Technical Support Center: Reproducible Quantification of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of 6-O-(E)-Caffeoylglucopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and reliable techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] UHPLC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), is favored for its high sensitivity and selectivity, allowing for accurate quantification even in complex matrices like plant extracts.[3]

Q2: What are the critical steps in sample preparation for reproducible quantification?

A2: Reproducible quantification begins with robust sample preparation. Key steps include:

  • Homogenization: Ensuring a uniform sample is crucial.

  • Extraction: Ultrasound-assisted extraction with solvents like 80% methanol (B129727) is effective for recovering caffeoyl glycosides.

  • Purification: Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds from the sample matrix.

  • Filtration: All samples and standards should be filtered through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC/UHPLC system.

Q3: How can I ensure the stability of this compound during analysis?

A3: Caffeoyl glycosides can be susceptible to degradation. To ensure stability:

  • pH control: Maintain a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve the stability and peak shape of phenolic compounds.

  • Temperature control: Use a refrigerated autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.

  • Light protection: Store standards and samples in amber vials to protect them from light-induced degradation.

  • Freshness: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at -20°C or below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Mismatched solvent strength between sample and mobile phase. 4. Column contamination or void formation.1. Use a highly deactivated, end-capped C18 column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can also help by suppressing the ionization of silanol (B1196071) groups. 2. Dilute the sample and re-inject. If peak shape improves, column overload was the issue. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. 4. Pump malfunction or leaks.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each run. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC/UHPLC system for leaks and perform pump maintenance as needed.
Low Sensitivity or No Peak Detected 1. Sub-optimal MS/MS parameters (MRM transitions, collision energy). 2. Inefficient ionization. 3. Analyte degradation. 4. Insufficient sample concentration.1. Optimize MRM transitions and collision energies by infusing a standard solution of this compound. 2. Ensure the electrospray ionization (ESI) source is clean and operating correctly. Negative ion mode is typically more sensitive for phenolic compounds. 3. Review sample preparation and storage procedures to minimize degradation (see FAQ A3). 4. Concentrate the sample or use a more sensitive instrument.
High Background Noise in Mass Spectrometry 1. Contaminated mobile phase or solvents. 2. Matrix effects from the sample. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and additives. 2. Improve sample cleanup using SPE or dilute the sample. 3. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction
  • Weigh approximately 1.0 g of the homogenized and dried plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

UPLC-MS/MS Quantification Method

This protocol provides a starting point for method development. Optimization will be required for your specific instrument and sample matrix.

  • UPLC System: A high-pressure gradient UHPLC system.

  • Column: A C18 reversed-phase column with a sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 30% B

    • 8-10 min: Linear gradient from 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MRM Transition (Proposed):

    • Precursor Ion (Q1): m/z 341.1

    • Product Ion (Q3): m/z 179.0 (corresponding to the caffeic acid fragment)

    • Note: The optimal collision energy should be determined experimentally by infusing a standard solution.

Data Presentation

Table 1: Method Validation Parameters for a Typical UPLC-MS/MS Assay for Caffeoyl Glycosides
ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Table 2: Example Quantitative Data for Caffeoylquinic Acids in Coffee Leaf Extracts (µg/g dry weight)
CompoundSample ASample BSample C
3-O-Caffeoylquinic acid1520 ± 751850 ± 921340 ± 67
4-O-Caffeoylquinic acid890 ± 451120 ± 56780 ± 39
5-O-Caffeoylquinic acid2150 ± 1082540 ± 1271980 ± 99
This compound To be determinedTo be determinedTo be determined

Note: This table is illustrative. Actual concentrations of this compound will vary depending on the plant material and extraction method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Homogenized Sample extraction Ultrasound-Assisted Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection reconstitution Dry & Reconstitute collection->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Inject into UPLC filtration->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeoyl_Glycoside Caffeoyl Glycosides Receptor Cell Surface Receptor Caffeoyl_Glycoside->Receptor MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway NF-κB Pathway PI3K_Akt_Pathway->NFkB_Pathway NFkB_Pathway->Transcription_Factors Gene_Expression Gene Expression (e.g., Antioxidant, Anti-inflammatory) Transcription_Factors->Gene_Expression

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 6-O-(E)-Caffeoylglucopyranose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific phenolic compounds is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-O-(E)-Caffeoylglucopyranose, a significant natural bioactive compound. This document outlines a typical validated HPLC method, compares it with alternative techniques, and provides detailed experimental protocols to support analytical method development and validation.

HPLC Method: The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] A validated HPLC method ensures that the analytical results are reliable, accurate, and precise, which is a regulatory expectation for quality control in drug development.

Experimental Protocol for a Validated HPLC Method

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.[3][5][6]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[7][8][9] The gradient allows for the effective separation of compounds with varying polarities.

  • Flow Rate: A standard flow rate is typically around 1.0 mL/min.[3]

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, with detection wavelengths set at the absorption maxima of caffeoyl derivatives, often around 280 nm and 320-330 nm.[1][7][10]

  • Column Temperature: Maintaining a constant column temperature, for example, at 25°C or 30°C, is crucial for reproducible retention times.

Method Validation Parameters:

The developed method must be validated to ensure its suitability for its intended purpose.[3][4][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be >0.999.[3][11]

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The precision is expressed as the percentage relative standard deviation (%RSD), which should typically be less than 2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. The recovery should ideally be within 98-102%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and similar compounds. A comparison with Ultra-Performance Liquid Chromatography (UPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on the differential partitioning of analytes between a stationary and a mobile phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Resolution & Speed Good resolution, with typical run times of 30-60 minutes.[8]Higher resolution and significantly faster analysis times (often 5-10 times faster than HPLC).[5][7]Lower resolution for complex mixtures, often leading to signal overlap.[2]
Sensitivity High sensitivity, with detection limits in the µg/mL to ng/mL range.Higher sensitivity than HPLC due to narrower peaks.[5][7]Generally lower sensitivity compared to chromatographic techniques for quantification.
Quantitative Accuracy Considered the gold standard for quantification when properly validated.[2]Excellent quantitative accuracy, often superior to HPLC due to better peak separation.Can overestimate polyphenol content due to signal overlap and matrix interference.[2]
Solvent Consumption Moderate to high solvent consumption.Significantly lower solvent consumption compared to HPLC.[5][7]Does not require solvents for the separation step itself.
Primary Application Routine quality control, quantification, and purification.High-throughput screening, complex mixture analysis.Structural elucidation, identification of unknown compounds, and purity assessment.

Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for HPLC method validation and sample analysis.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis MD1 Select Column & Mobile Phase MD2 Optimize Gradient & Flow Rate MD1->MD2 MD3 Optimize Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 Validated Method V2 Linearity & Range V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Accuracy (Recovery) V3->V4 V5 LOD & LOQ V4->V5 A1 System Suitability Test V5->A1 Apply Method A2 Sample Analysis A1->A2 A3 Data Processing & Reporting A2->A3

Caption: Workflow for HPLC method development, validation, and analysis.

Sample_Analysis_Workflow SA1 Sample Preparation (Extraction, Filtration) SA2 HPLC System Setup (Equilibration) SA1->SA2 SA3 Standard & Sample Injection SA2->SA3 SA4 Data Acquisition (Chromatogram) SA3->SA4 SA5 Data Analysis (Peak Integration, Quantification) SA4->SA5 SA6 Result Reporting SA5->SA6

Caption: Step-by-step workflow for the analysis of a sample using HPLC.

References

Comparative Analysis of the Antioxidant Activity of 6-O-(E)-Caffeoylglucopyranose and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose and its positional isomer, 1-O-caffeoyl-β-D-glucopyranose. The comparison is based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, a common in vitro assay to assess antioxidant capacity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Quantitative Data on Antioxidant Activity

The antioxidant activity of the caffeoylglucopyranose isomers was evaluated based on their half-maximal inhibitory concentration (IC50) in the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundIsomer TypeAssayIC50 (µM)Reference
1-O-caffeoyl-β-D-glucopyranosePositionalDPPH37.7[1]
Caffeoyl-β-D-glucopyranose*PositionalDPPH93.25 ± 0.12[2][3][4][5]

*Note: This compound was isolated from Ranunculus muricatus and is presumed to be the common 6-O-(E)-isomer based on its prevalence in nature and spectroscopic data consistent with an (E)-olefinic bond.[1]

Based on the available data, 1-O-caffeoyl-β-D-glucopyranose exhibits significantly stronger DPPH radical scavenging activity than the isomer isolated from Ranunculus muricatus (presumed to be 6-O-(E)-caffeoyl-β-D-glucopyranose).

Experimental Protocols

Detailed methodologies for the DPPH radical scavenging assays are provided below to allow for replication and comparison of the experimental conditions.

DPPH Radical Scavenging Assay for Caffeoyl-β-D-glucopyranose (from Ranunculus muricatus) [2]

  • Preparation of DPPH Stock Solution: A 20 mg sample of DPPH was dissolved in 100 ml of 95% methanol (B129727). This stock solution was stored at -20°C for no more than 10 days.

  • Preparation of DPPH Working Solution: The stock solution was diluted with methanol to achieve an absorbance of approximately 0.980 ± 0.02 at 517 nm, as measured by a spectrophotometer.

  • Assay Procedure:

    • A 100 µl aliquot of the test compound (at varying concentrations) was mixed with 3 ml of the DPPH working solution.

    • The mixture was shaken well and incubated in the dark at room temperature for 15 minutes.

    • The absorbance of the solution was then measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenged was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value was determined from the plot of scavenging percentage against the concentration of the compound.

A detailed protocol for the DPPH assay of 1-O-caffeoyl-β-D-glucopyranose was not explicitly provided in the referenced source.

Antioxidant Signaling Pathways

While direct studies on the signaling pathways modulated by caffeoylglucopyranose isomers are limited, research on the closely related chlorogenic acid isomers offers valuable insights. Chlorogenic acids have been shown to ameliorate oxidative stress in intestinal cells by activating the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) signaling pathway.[6] This pathway is a key regulator of cellular antioxidant defenses. Activation of Nrf2 leads to the increased expression of antioxidant enzymes, which helps to mitigate oxidative stress.[6] It is plausible that caffeoylglucopyranose isomers exert their antioxidant effects, at least in part, through a similar mechanism.

G cluster_stress Oxidative Stress cluster_pathway Nrf2-Keap1-ARE Signaling Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Caffeoylglucopyranose Caffeoylglucopyranose Isomers Caffeoylglucopyranose->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes initiates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Cell_Protection leads to

Caption: Proposed Nrf2-Keap1-ARE signaling pathway for antioxidant action.

Experimental Workflow

The general workflow for comparing the antioxidant activity of caffeoylglucopyranose isomers involves several key steps, from sample preparation to data analysis.

G cluster_prep 1. Sample Preparation cluster_assay 2. Antioxidant Assay cluster_analysis 3. Data Analysis Isomer1 Isomer 1 (e.g., 6-O-(E)-Caffeoylglucopyranose) Stock_Solutions Prepare Stock Solutions of Known Concentrations Isomer1->Stock_Solutions Isomer2 Isomer 2 (e.g., 1-O-Caffeoylglucopyranose) Isomer2->Stock_Solutions DPPH_Assay DPPH Radical Scavenging Assay Stock_Solutions->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay (Optional) Stock_Solutions->ABTS_Assay Incubation Incubate with Radical Solution DPPH_Assay->Incubation ABTS_Assay->Incubation Absorbance Measure Absorbance (Spectrophotometry) Incubation->Absorbance Scavenging_Calc Calculate % Radical Scavenging Activity Absorbance->Scavenging_Calc IC50_Calc Determine IC50 Values Scavenging_Calc->IC50_Calc Comparison Compare IC50 Values of Isomers IC50_Calc->Comparison

References

A Comparative Guide to 6-O-(E)-Caffeoylglucopyranose and Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-O-(E)-Caffeoylglucopyranose and various caffeoylquinic acids (CQAs), supported by experimental data. Caffeoylquinic acids are a well-studied class of phenolic compounds formed by the esterification of caffeic acid and quinic acid.[1][2] In contrast, this compound is a glycosidic conjugate, where caffeic acid is ester-linked to a glucose molecule. This structural distinction—the quinic acid versus the glucose moiety—is central to understanding their comparative bioactivities, which include antioxidant, anti-inflammatory, and neuroprotective properties.

Comparative Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. It is often evaluated through various assays that measure their ability to scavenge free radicals or reduce oxidant species. The primary mechanisms involve either hydrogen atom transfer (HAT) or single electron transfer (SET).[3] Commonly used assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).[4][5]

Generally, the antioxidant activity of caffeoyl derivatives is correlated with the number of hydroxyl groups on the aromatic ring.[6] Dicaffeoylquinic acids, possessing two caffeic acid moieties, tend to exhibit stronger antioxidant effects than monocaffeoylquinic acids.[6]

Table 1: Comparison of In Vitro Antioxidant Activity (IC50 / EC50 Values)

CompoundAssayIC50 / EC50 (µM)Source
Caffeoyl-β-d-glucopyranoside DPPH Radical Scavenging93.25 ± 0.12[7]
3-O-Caffeoylquinic Acid (3-CQA) DPPH Radical Scavenging~15-20[6]
4-O-Caffeoylquinic Acid (4-CQA) DPPH Radical Scavenging~15-20[6]
5-O-Caffeoylquinic Acid (5-CQA) DPPH Radical Scavenging~15-20[6]
3,4-di-O-Caffeoylquinic Acid DPPH Radical Scavenging~10-12[6]
3,5-di-O-Caffeoylquinic Acid DPPH Radical Scavenging~10-12[6]
4,5-di-O-Caffeoylquinic Acid DPPH Radical Scavenging~8-10[6]

Note: Values are compiled from different studies and should be compared with caution due to potential variations in experimental conditions. The data indicates that monocaffeoylquinic acids show slightly higher potency (lower IC50) than the glucoside variant in DPPH assays, while dicaffeoylquinic acids are the most potent.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing antioxidant activity by measuring the scavenging of the DPPH radical.[3]

  • Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 25 mg/L).[3]

  • Sample Preparation : The test compounds (this compound, various CQAs) are dissolved in methanol or another suitable solvent to create a series of concentrations.

  • Reaction : The methanolic DPPH solution is mixed with the test sample solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) or until the absorbance reading stabilizes.[3]

  • Measurement : The absorbance of the solution is measured at a wavelength between 515-517 nm using a spectrophotometer.[3] The reduction in absorbance, which corresponds to the discoloration of the purple DPPH radical, indicates scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting inhibition percentage against compound concentration.[4]

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (in Methanol) mix Mix DPPH and Test Compound prep_dpph->mix prep_sample Prepare Test Compound (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is linked to numerous diseases. Caffeoyl derivatives have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[8] In vitro models often use lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response, followed by measurement of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][9]

Studies show that the degree of caffeoylation can enhance anti-inflammatory activity. For instance, a tricaffeoylquinic acid derivative demonstrated more potent inhibition of TNF-α and IL-1β production in an in vivo model than dicaffeoylquinic acids.[10][11]

Table 2: Comparison of Anti-inflammatory Activity

CompoundModelParameter MeasuredResultSource
5-O-Caffeoylquinic Acid (5-CQA) LPS-stimulated whole bloodIL-6 ProductionInhibition at 2 µM and 20 µM[12]
5-O-Caffeoylquinic Acid (5-CQA) LPS-stimulated macrophagesPro-inflammatory CytokinesSignificant inhibition[8]
3,5-di-O-Caffeoylquinic Acid Carrageenan-induced rat paw edemaPaw Edema VolumeSignificant inhibition[11]
3,4,5-tri-O-Caffeoylquinic Acid Carrageenan-induced rat paw edemaPaw Edema Volume88% of indomethacin (B1671933) activity[10][11]
3,4,5-tri-O-Caffeoylquinic Acid Carrageenan-induced rat paw edemaTNF-α & IL-1β LevelsMore potent reduction than dicaffeoylquinic acids[10][11]

Note: Direct comparative data for this compound in standardized anti-inflammatory assays is limited in the reviewed literature. The available data strongly suggests that increasing the number of caffeoyl groups enhances activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay Using Macrophages

This protocol outlines a method for assessing the anti-inflammatory properties of test compounds on LPS-stimulated macrophages.[9][13]

  • Cell Culture : Mouse primary peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.[8][13]

  • Compound Treatment : Cells are pre-treated with various non-cytotoxic concentrations of the test compounds (e.g., 5-CQA) for a defined period (e.g., 1-2 hours).

  • Inflammatory Stimulation : Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation : The plates are incubated for a period sufficient to allow cytokine production (e.g., 24 hours).

  • Cytokine Measurement : The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) are quantified using the Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Data Analysis : The reduction in pro-inflammatory cytokine levels in the compound-treated groups is compared to the LPS-only control group to determine the anti-inflammatory efficacy.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Releases IkB_NFkB->NFkB Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Produces CQA Caffeoylquinic Acids CQA->IKK Inhibits

Comparative Neuroprotective Effects

Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress and neurotoxins, which are implicated in neurodegenerative diseases. Caffeoyl derivatives have shown promise as neuroprotective agents.[14][15] Experimental models often involve challenging neuronal cells (e.g., SH-SY5Y) with toxins like amyloid-beta (Aβ) and assessing cell viability.[16]

Studies have shown that various CQAs can protect neurons from damage. For example, 3,5-di-O-caffeoylquinic acid was found to have a neuroprotective effect on Aβ-treated SH-SY5Y cells by increasing the expression of phosphoglycerate kinase-1 (PGK1) and intracellular ATP levels.[16] In a retinal ischemia model, 4,5-dicaffeoylquinic acid showed a more potent protective effect on retinal ganglion cells than chlorogenic acid (5-CQA).[17]

Table 3: Comparison of Neuroprotective Activity

CompoundModelKey FindingSource
3,5-di-O-Caffeoylquinic Acid Aβ₁₋₄₂-treated SH-SY5Y cellsIncreased cell viability, PGK1 mRNA, and ATP levels[16]
4,5-di-O-Caffeoylquinic Acid Retinal Ischemia in Wistar RatsEffectively reduced retinal ganglion cell loss; more potent than 5-CQA[17]
5-O-Caffeoylquinic Acid (CGA) Retinal Ischemia in Wistar RatsShowed some protection in the inner nuclear layer but was less effective than 4,5-di-CQA[17]
3,4,5-tri-Caffeoylquinic Acid Neural Stem Cells (Mouse)Promoted synapse growth and neurogenesis via ErbB signaling pathway[14]

Note: Specific comparative data for this compound in neuroprotection models was not prominent in the reviewed literature. The trend suggests that dicaffeoyl and tricaffeoyl derivatives may offer enhanced neuroprotective benefits.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of compounds against a neurotoxin using a neuronal cell line.[18][19]

  • Cell Seeding : A human neuroblastoma cell line (e.g., SH-SY5Y) is plated in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.[18]

  • Treatment : Cells are pre-treated with various concentrations of the test compounds for a set duration.

  • Induction of Injury : A neurotoxin (e.g., Aβ₁₋₄₂, 6-hydroxydopamine, or glutamate) is added to the wells to induce neuronal damage. Appropriate controls (untreated cells, vehicle-treated cells, toxin-only cells) are included.

  • Incubation : The cells are incubated for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment (MTT Assay) :

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[18]

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control group. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

neuroprotection_workflow cluster_setup Cell Culture & Treatment cluster_injury Injury & Incubation cluster_assay Viability Assay (MTT) seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) add_compound Add Test Compound seed_cells->add_compound add_toxin Induce Injury (e.g., with Aβ peptide) add_compound->add_toxin incubate Incubate (24-48 hours) add_toxin->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (~570 nm) solubilize->read_abs result Determine % Cell Viability read_abs->result

Conclusion

The available experimental data indicates that both this compound and caffeoylquinic acids are biologically active molecules with therapeutic potential. Key comparative points include:

  • Antioxidant Activity : Dicaffeoylquinic acids generally show the highest antioxidant potency, followed by monocaffeoylquinic acids. Caffeoyl-β-d-glucopyranoside appears to be a slightly less potent radical scavenger than its CQA counterparts based on available DPPH assay data.

  • Anti-inflammatory and Neuroprotective Effects : The number of caffeoyl moieties appears to be a critical determinant of activity. Dicaffeoyl and tricaffeoylquinic acids consistently demonstrate superior anti-inflammatory and neuroprotective effects compared to monocaffeoyl derivatives in the reviewed studies.

While direct, comprehensive comparisons including this compound are not yet widely available, the existing evidence provides a strong framework for future research. Scientists in drug development should consider that while the glucose moiety in caffeoylglucopyranose may influence properties like solubility and bioavailability, the number of caffeoyl groups is a primary driver of potency for antioxidant, anti-inflammatory, and neuroprotective activities in the CQA family. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these compounds.

References

Unambiguous Structural Confirmation of 6-O-(E)-Caffeoylglucopyranose Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of natural products is a critical step in drug discovery and development. For complex molecules such as phenylpropanoid glycosides, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient to definitively assign the molecular structure. Two-dimensional (2D) NMR techniques, however, provide the necessary resolution and correlation data to unambiguously determine the connectivity and stereochemistry of these compounds. This guide provides a comparative analysis of the 2D NMR data for 6-O-(E)-Caffeoylglucopyranose, demonstrating its structural confirmation and contrasting it with a positional isomer to highlight the power of these techniques.

Distinguishing Isomers: The Power of 2D NMR

The key to differentiating between positional isomers of caffeoylglucopyranose lies in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals long-range (2-3 bond) correlations between protons and carbons, providing definitive evidence of the linkage between the caffeoyl and glucopyranose moieties.

In the case of This compound , the most critical HMBC correlation is observed between the protons of the C-6' methylene (B1212753) group of the glucopyranose unit and the carbonyl carbon (C-9) of the caffeoyl group. This correlation unequivocally establishes the ester linkage at the 6-position of the glucose sugar.

To illustrate this, a comparison with a potential alternative, such as a 1-O- or 3-O-caffeoylglucopyranose isomer, would show different key HMBC correlations. For instance, in a 1-O-caffeoyl isomer, a correlation between the anomeric proton (H-1') of the glucose and the caffeoyl carbonyl carbon (C-9) would be expected.

Comparative 2D NMR Data

The following table summarizes the key 2D NMR data for the structural confirmation of this compound. For comparative purposes, expected key correlations for a hypothetical 1-O-caffeoyl-β-D-glucopyranose are also included to emphasize the distinguishing spectral features.

Experiment Key Correlation for this compound Expected Key Correlation for 1-O-caffeoyl-β-D-glucopyranose Significance
HMBC H-6'a/H-6'b ↔ C-9H-1' ↔ C-9Confirms the position of the caffeoyl group. The correlation between the C-6' protons and the carbonyl carbon is the definitive marker for the 6-O linkage.
HSQC δH 4.41 / δC 63.5 (C-6')δH ~5.5 / δC ~95.0 (C-1')Assigns the chemical shifts of protons to their directly attached carbons. The downfield shift of C-6' in the 6-O isomer is indicative of acylation at this position.
¹H-¹H COSY H-5' ↔ H-6'a/H-6'bH-1' ↔ H-2'Establishes the proton-proton coupling network within the glucopyranose ring, allowing for the assignment of all sugar protons.

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Experimental Protocols

A general methodology for the 2D NMR analysis of phenylpropanoid glycosides is as follows:

1. Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Standard Bruker pulse programs are typically used for the following experiments:

    • ¹H NMR: A standard single-pulse experiment.

    • ¹³C NMR: A proton-decoupled experiment.

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. The experiment is optimized for a long-range coupling constant of approximately 8 Hz.

3. Data Processing and Analysis:

  • The acquired data is processed using appropriate NMR software (e.g., TopSpin, MestReNova).

  • Fourier transformation, phasing, and baseline correction are applied to all spectra.

  • The cross-peaks in the 2D spectra are analyzed to establish the chemical structure.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 2D NMR.

Structural_Confirmation_Workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Analysis cluster_analysis Data Analysis & Confirmation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY ¹H-¹H COSY C13_NMR->COSY HSQC HSQC COSY->HSQC Proton_Spin_System Assign Proton Spin System COSY->Proton_Spin_System HMBC HMBC HSQC->HMBC Direct_Correlations Assign ¹H-¹³C Direct Correlations HSQC->Direct_Correlations Long_Range_Correlations Identify Key Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Structure_Confirmation Structural Confirmation of This compound Long_Range_Correlations->Structure_Confirmation

2D NMR workflow for structural confirmation.

This comprehensive approach, combining various 2D NMR experiments, provides irrefutable evidence for the structural assignment of this compound, a crucial step for its further investigation and potential development in pharmaceutical applications.

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-O-(E)-Caffeoylglucopyranose, a significant bioactive phenolic compound. The selection of a robust and validated analytical method is paramount for accurate quantification in various matrices, including plant extracts and biological samples, which is critical during drug discovery, development, and quality control.

While publicly available, direct cross-validation studies for this compound are limited, this guide synthesizes and compares data from validated analytical methods for structurally similar compounds, such as caffeoylquinic acid derivatives and other phenolic glycosides. This comparative analysis will aid researchers in selecting the most suitable method for their specific research needs. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS methods for the analysis of caffeoyl glycosides and related phenolic compounds. These parameters are essential for evaluating the reliability, sensitivity, and suitability of an analytical method.

Table 1: Comparison of HPLC-UV Method Performance for Caffeoyl Glycoside Analysis

Validation ParameterTypical Performance Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.04 - 1.5 µg/mL
Limit of Quantification (LOQ)0.1 - 4.5 µg/mL
Precision (RSD%)< 7%
Accuracy (Recovery%)87% - 110%

Table 2: Comparison of LC-MS/MS Method Performance for Caffeoyl Glycoside Analysis

Validation ParameterTypical Performance Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 29 ng/mL
Limit of Quantification (LOQ)2.0 - 90 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery%)65% - 115%

Experimental Protocols

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.

a) Sample Preparation (Plant Material):

  • Extraction: Weigh a known amount of powdered plant material and extract with a suitable solvent, such as 80% methanol (B129727), using ultrasonication at room temperature.[1]

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

b) Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Hypersil ODS C18) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% o-phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the caffeoyl moiety, typically around 325-330 nm.

  • Quantification: Quantification is based on a calibration curve generated using a certified reference standard of this compound or a closely related compound.

c) Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and trace-level quantification, particularly in biological samples.

a) Sample Preparation (Biological Matrices - e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent mixture (e.g., methanol/acetonitrile (B52724)/isopropanol with 0.1% formic acid) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Supernatant Collection: Collect the supernatant, evaporate to dryness, and reconstitute in a suitable solvent (e.g., 50% methanol) for injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column with a smaller particle size is often used for better resolution.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.

  • Flow Rate: A lower flow rate (e.g., 0.2 - 0.5 mL/min) is typical for LC-MS/MS.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This provides high selectivity and sensitivity.

  • Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

c) Method Validation:

Validation for bioanalytical methods should follow regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Mandatory Visualization

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing & Reporting Extraction Extraction (e.g., Sonication) Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS Protein_Precipitation Protein Precipitation (for biological samples) Protein_Precipitation->Filtration Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report Sample Sample (Plant or Biological Matrix) Sample->Extraction Sample->Protein_Precipitation

General workflow for the analysis of this compound.

Validation_Parameters cluster_Performance Performance Characteristics MethodValidation Analytical Method Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness

References

In Vivo Validation of 6-O-(E)-Caffeoylglucopyranose: A Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological effects of 6-O-(E)-Caffeoylglucopyranose and its alternatives, with a focus on in vivo validation. Due to the limited direct in vivo data available for this compound, this document leverages existing in vitro data for the compound and compares it with established in vivo findings for structurally related and functionally similar molecules, namely Caffeic Acid and Acteoside. This approach offers a predictive insight into the potential therapeutic applications of this compound.

Executive Summary

This compound, a phenolic glycoside, has demonstrated notable antioxidant properties in in vitro assays. While direct in vivo studies are currently lacking, the well-documented biological activities of its constituent moiety, caffeic acid, and the related compound, acteoside, in animal models provide a strong basis for inferring its potential efficacy. This guide summarizes the available data, presents comparative tables, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the design of future in vivo validation studies for this compound.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its selected alternatives.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 Value (µM)Source
This compound DPPH Radical Scavenging93.25 ± 0.12[1][2][3]
ActeosideDPPH Radical Scavenging11.4[4][5]
ActeosideSuperoxide Radical Scavenging66.0[4][5]
ActeosideXanthine Oxidase Inhibition53.3[4][5]
Caffeic Acid Methyl EsterNitric Oxide (NO) Scavenging21.0[6]
Caffeic Acid Ethyl EsterNitric Oxide (NO) Scavenging12.0[6]
Caffeic Acid Butyl EsterNitric Oxide (NO) Scavenging8.4[6]
Caffeic Acid Octyl EsterNitric Oxide (NO) Scavenging2.4[6]
Caffeic Acid Benzyl EsterNitric Oxide (NO) Scavenging10.7[6]

Table 2: In Vivo Anti-Inflammatory and Related Activities

CompoundAnimal ModelDosageKey FindingsSource
Acteoside Dextran (B179266) Sulphate Sodium (DSS)-induced colitis in mice120 µ g/day and 600 µ g/day Ameliorated intestinal inflammation, significantly diminished histological score.[7][7]
Acteoside Spontaneously Hypertensive Rats (SHR)10 mg/kg (oral)Showed antihypertensive activity by lowering systolic and diastolic blood pressure.[4][5][4][5]
Caffeic Acid DSS-induced colitis in mice251 mg/kgRecovered Disease Activity Index, colon length, and histopathology scores; decreased pro-inflammatory cytokines.[8][8]
Caffeic Acid Derivatives (Butyl, Octyl) Carrageenan-induced paw edema in miceNot specifiedInhibited paw edema and prevented the increase in IL-1β levels.[6][9][6][9]
Caffeic Acid Fructose-streptozotocin-induced diabetic ratsNot specifiedSignificantly decreased blood glucose levels and elevated serum insulin (B600854) levels.[10][10]
Caffeic Acid High-sugar diet-induced hyperglycemia in Drosophila melanogaster500 µMSignificantly reduced hemolymph glucose levels and improved physiological and behavioral parameters.[11][11]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below. These protocols can serve as a foundation for designing studies to validate the biological effects of this compound.

Protocol 1: Anti-Inflammatory Activity in a Mouse Model of Colitis
  • Objective: To assess the ability of a test compound to ameliorate intestinal inflammation.

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administration of 2.5% (w/v) Dextran Sulphate Sodium (DSS) in drinking water for 7 days.

  • Treatment Groups:

    • Control group (no DSS, vehicle treatment).

    • DSS group (DSS administration, vehicle treatment).

    • Test Compound group(s) (DSS administration, treatment with the test compound at various doses, e.g., 10-100 mg/kg, administered orally daily).

  • Parameters Measured:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation.

    • Histological Analysis: Colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.

    • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum using ELISA.[8]

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

Protocol 2: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Objective: To evaluate the effect of a test compound on blood pressure.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Treatment Groups:

    • SHR Control group (vehicle treatment).

    • SHR Test Compound group(s) (single oral dose of the test compound, e.g., 10 mg/kg).

  • Parameters Measured:

    • Blood Pressure: Systolic and diastolic blood pressure measured at baseline and at various time points post-administration (e.g., 2, 4, 6, 8, 24 hours) using the tail-cuff method.[4][5]

Protocol 3: Anti-Hyperglycemic Activity in a Drosophila melanogaster Model
  • Objective: To determine the effect of a test compound on high-sugar diet-induced hyperglycemia.

  • Animal Model: Drosophila melanogaster.

  • Induction of Hyperglycemia: Rearing larvae on a high-sugar diet (e.g., 30% sucrose).

  • Treatment Groups:

    • Normal diet group.

    • High-sugar diet (HSD) group.

    • HSD + Test Compound group(s) (HSD supplemented with the test compound at various concentrations, e.g., 500 µM).

  • Parameters Measured:

    • Hemolymph Glucose Levels: Measured using a glucose assay kit.

    • Physiological Parameters: Survival rates, body size, and body weight.

    • Behavioral Parameters: Larval movement/crawling activity.[11]

    • Gene Expression Analysis: Quantification of key metabolic and stress-related genes via qPCR.[11]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general workflow for its in vivo validation.

G Potential Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_inhibition Inhibition Point LPS LPS/Cytokines IKK IKK Activation LPS->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_activation NF-κB Activation & Nuclear Translocation IkappaB->NFkappaB_activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_activation->Gene_Expression Compound This compound (Proposed) Compound->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

G In Vivo Validation Workflow cluster_preclinical Preclinical Phase cluster_experimental Experimental Phase cluster_outcome Outcome In_Vitro In Vitro Screening (Antioxidant, Anti-inflammatory assays) Animal_Model Selection of Animal Model (e.g., Mouse, Rat, Zebrafish) In_Vitro->Animal_Model Dose_Finding Dose-Response & Toxicity Studies Animal_Model->Dose_Finding Treatment Compound Administration Dose_Finding->Treatment Data_Collection Data Collection (Physiological, Biochemical, Histological) Treatment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Efficacy Efficacy & Mechanism of Action Data_Analysis->Efficacy

Caption: A generalized workflow for the in vivo validation of a novel compound.

References

A Head-to-Head Comparison of Caffeic Acid and its Glucoside Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between a parent compound and its derivatives is crucial for lead optimization and candidate selection. This guide provides a detailed head-to-head comparison of caffeic acid and its glucoside form, 6-O-(E)-Caffeoylglucopyranose, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While direct comparative data for this compound is limited, this guide incorporates available data for other caffeoyl glucoside isomers to provide a representative comparison against the well-characterized caffeic acid.

Chemical Structures

Caffeic Acid: A hydroxycinnamic acid with a simple phenolic structure.

This compound: A glycoside of caffeic acid where the caffeoyl group is attached to the 6-position of a glucose molecule. The presence of the glucose moiety significantly alters its physicochemical properties, such as solubility and bioavailability.

Comparative Biological Performance

The following tables summarize the available quantitative data for the biological activities of caffeic acid and its glucoside derivatives. It is important to note that the data for caffeoyl glucosides may not be for the specific 6-O-(E)- isomer unless explicitly stated.

Antioxidant Activity

The antioxidant capacity is a key feature of both caffeic acid and its derivatives, primarily attributed to the catechol group which can donate hydrogen atoms to scavenge free radicals.

CompoundAssayIC50 Value (µM)Source
Caffeic AcidDPPH Radical Scavenging~20-40 µM (Varies by study)[1][2]
1-O-Caffeoyl-β-D-glucopyranoseDPPH Radical Scavenging37.7 µM
Caffeoyl-β-D-glucopyranoside (isomer not specified)DPPH Radical Scavenging93.25 ± 0.12 µM[3][4][5][6]
Caffeic AcidSuperoxide Anion Scavenging10.491 ± 1.20 µM[1]

Observation: Available data suggests that the glycosylation of caffeic acid may influence its radical scavenging activity. While one isomer (1-O-caffeoyl-β-D-glucopyranose) shows comparable activity to caffeic acid in the DPPH assay, another unspecified isomer demonstrates a significantly higher IC50, indicating lower potency. This highlights the importance of the specific glycosidic linkage in determining antioxidant potential.

Anticancer Activity

The cytotoxic effects of caffeic acid and its derivatives have been evaluated against various cancer cell lines. The mode of action often involves the induction of apoptosis and inhibition of cancer-related signaling pathways.

CompoundCell LineAssayIC50 Value (µg/mL)Source
Caffeic AcidMCF-7 (Breast Cancer)MTT159[7]
Caffeic AcidDLD-1 (Colorectal Adenocarcinoma)CellTiter-Glo™ 2.0> 500 µM (low cytotoxicity)[1]
Caffeic Acid-3-O-α-D-glucopyranosideColon Cancer CellsNot SpecifiedShowed 15% stronger inhibition of cell growth compared to caffeic acid
Anti-inflammatory Activity

Both caffeic acid and its derivatives are known to possess anti-inflammatory properties, often by modulating key inflammatory mediators and signaling pathways.

CompoundAssayEffectSource
Caffeic AcidNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition
Caffeic AcidIL-6 Secretion in IL-1β-stimulated endothelial cellsDose-dependent reduction[8]
Phenyl-β-D-glucopyranosideNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition and reduced iNOS and COX-2 expression

Signaling Pathways

Caffeic Acid

Caffeic acid has been shown to modulate multiple signaling pathways involved in cancer and inflammation.

caffeic_acid_pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects CA_inflam Caffeic Acid IKK IKK CA_inflam->IKK Inhibits NFkB NF-κB IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 IκBα->p65_p50 Releases nucleus_inflam Nucleus p65_p50->nucleus_inflam Translocates to pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus_inflam->pro_inflammatory_genes Activates Transcription CA_cancer Caffeic Acid PI3K PI3K CA_cancer->PI3K Inhibits Apoptosis Apoptosis CA_cancer->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes caffeoylglucoside_pathways cluster_melanogenesis Potential Signaling Involvement (from related compounds) CG Caffeoyl Glucosides MAPK_pathway MAPK Pathway (p38, JNK) CG->MAPK_pathway Activates Akt_pathway Akt/GSK3β/β-catenin Pathway CG->Akt_pathway Activates Cellular_Responses Cellular Responses (e.g., Melanogenesis) MAPK_pathway->Cellular_Responses Akt_pathway->Cellular_Responses

References

The Occurrence of 6-O-(E)-Caffeoylglucopyranose Across Plant Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current phytochemical literature reveals varying concentrations of 6-O-(E)-caffeoylglucopyranose, a notable phenolic compound, across different plant families. This guide synthesizes available quantitative data, details the experimental protocols for its analysis, and illustrates the biosynthetic context, providing a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound Content

The Solanaceae family, commonly known as nightshades, has been a primary focus for the quantification of caffeoyl glucose isomers. Notably, this compound has been identified as the predominant isomer in several common vegetables within this family. The following table summarizes the quantitative findings from a key study in the field.

Plant SpeciesFamilyPlant PartThis compound Content (mg/kg fresh weight)
Tomato (Solanum lycopersicum)SolanaceaeFruit1.5 - 10.2
Red Bell Pepper (Capsicum annuum)SolanaceaeFruit0.8 - 3.5
Aubergine/Eggplant (Solanum melongena)SolanaceaeFruit2.1 - 7.8

Data synthesized from studies focused on the profiling and quantification of caffeoyl glucose regioisomers in Solanaceae vegetables.[1]

Experimental Protocols

The quantification of this compound typically involves extraction followed by chromatographic analysis. The detailed methodology is crucial for the accurate and reproducible measurement of this compound.

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the plant material (e.g., 5 grams of fresh fruit) is homogenized with a solvent. A common solvent mixture is methanol/water (80:20, v/v) to efficiently extract polar phenolic compounds.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up using Solid-Phase Extraction to remove interfering substances. A C18 cartridge is typically employed for this purpose. The extract is loaded onto the conditioned cartridge, washed with water to remove highly polar impurities, and then the phenolic fraction, including this compound, is eluted with methanol.

  • Concentration: The eluted fraction is evaporated to dryness under a vacuum and then reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.

2. Chromatographic Quantification

  • High-Performance Liquid Chromatography (HPLC): The analysis is performed using a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient elution is commonly used, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent. A typical gradient might involve a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the characteristic wavelength for caffeic acid derivatives, which is around 320-330 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified standard of the compound. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) for unambiguous identification based on the mass-to-charge ratio of the molecule and its fragments.[1]

Visualizing the Methodologies

To clarify the procedural flow and the biochemical context, the following diagrams have been generated using Graphviz.

experimental_workflow plant_material Plant Material (e.g., Tomato Fruit) homogenization Homogenization in Methanol/Water plant_material->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant spe Solid-Phase Extraction (C18 Cartridge) supernatant->spe elution Elution with Methanol spe->elution evaporation Evaporation and Reconstitution elution->evaporation hplc HPLC-DAD/MS Analysis evaporation->hplc quantification Quantification hplc->quantification biosynthesis_pathway cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Target_Compound This compound Caffeoyl_CoA->Target_Compound Glucosyltransferase Glucose Glucose Glucose->Target_Compound

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 6-O-(E)-Caffeoylglucopyranose, integrating established laboratory safety protocols with compound-specific considerations. Adherence to these procedures is critical for personnel safety and environmental protection.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Chemically resistant gloves suitable for handling the specific solvents used with the compound.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. This prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the solvents used (e.g., a high-density polyethylene (B3416737) (HDPE) container for organic solvent solutions).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If it is in a solution, list all components and their approximate percentages.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For instance, store it separately from strong acids, bases, and oxidizing agents to prevent any potential reactions[1].

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect dry this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.

III. Storage of Chemical Waste

All chemical waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection by environmental health and safety (EHS) personnel[1][2].

Storage Guidelines:

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel[3].

  • Container Management: Keep waste containers securely capped at all times, except when adding waste[1][4]. This prevents the release of vapors and potential spills.

  • Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to one year for partially filled containers)[1][2].

IV. Disposal Procedure

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash[3][4][5]. Due to its potential aquatic toxicity, release into the sewer system is strictly prohibited.

Step-by-Step Disposal Protocol:

  • Waste Collection: Following the segregation and storage guidelines above, collect all waste materials contaminated with this compound.

  • Requesting Pickup: Once the waste container is full or has been in storage for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.

  • Final Disposal: The EHS office will transport the waste to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all federal, state, and local regulations[2].

V. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, use appropriate absorbent materials (e.g., chemical spill pillows or pads) to contain the spill.

  • Clean-up: Collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.

start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate label Step 3: Label Waste Container ('Hazardous Waste', Chemical Name) segregate->label store Step 4: Store in Satellite Accumulation Area (SAA) label->store contact_ehs Step 5: Container Full or Time Limit Reached: Contact EHS for Pickup store->contact_ehs spill Spill Event store->spill documentation Step 6: Complete Waste Disposal Forms contact_ehs->documentation disposal Step 7: EHS Transports for Approved Disposal documentation->disposal end End: Compliant Disposal disposal->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure If Spill Occurs spill_procedure->store Contain and Collect Waste

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling for 6-O-(E)-Caffeoylglucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-O-(E)-Caffeoylglucopyranose. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound, based on established guidelines for hazardous chemicals and phenolic compounds.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles, Face ShieldGoggles must be worn at all times.[3][4] A face shield should be used when there is a significant risk of splashes.[5]
Hands Chemical-Resistant GlovesNitrile, neoprene, or rubber gloves are recommended.[6][7] Inspect gloves for any signs of degradation before use.[7] Remove gloves before leaving the laboratory and wash hands thoroughly.[8]
Body Laboratory Coat, ApronA lab coat is mandatory.[9] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
Feet Closed-Toed ShoesShoes must fully cover the feet; open-toed shoes are strictly prohibited.[4]
Respiratory Fume HoodAll work with this compound, especially when handling the powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed.

  • Ensure all containers are properly labeled with the chemical name and any known hazards.[10]

  • Store below -20°C for long-term stability, as suggested for similar research compounds.

Handling:

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly.[8] Assemble all necessary equipment and materials to avoid leaving the designated work area.

  • Weighing: Conduct all weighing of the powdered compound within the fume hood to prevent inhalation of fine particles.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • General Conduct:

    • Never work alone when handling hazardous chemicals.[1]

    • Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[3][4]

    • Keep the work area clean and uncluttered.[8]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Assemble All Necessary Equipment and Reagents B->C D Weigh Solid This compound C->D Proceed to Handling E Prepare Solution by Adding Solvent to Solid D->E F Perform Experimental Procedure E->F G Decontaminate Work Surface F->G Procedure Complete H Segregate and Label Chemical Waste G->H I Dispose of Waste in Designated Containers H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, gloves, and pipette tips, must be placed in a designated, labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour chemical waste down the sink.[10]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing.[5] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 3-4 glasses of milk or water.[6] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

The following flowchart outlines the immediate steps to take in case of an accidental exposure.

G Start Exposure Event A Assess the Type of Exposure (Skin, Eyes, Inhalation, Ingestion) Start->A B Skin Contact: - Remove contaminated clothing - Flush with water for 15 min A->B Skin C Eye Contact: - Flush with water for 15 min - Hold eyelids open A->C Eyes D Inhalation: - Move to fresh air A->D Inhalation E Ingestion: - Do NOT induce vomiting - Give water or milk A->E Ingestion F Seek Immediate Medical Attention B->F C->F D->F E->F G Notify Laboratory Supervisor F->G

Caption: Emergency Response Flowchart for Accidental Exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.